3-Deoxyaphidicolin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWTVINEPPOCLA-DTMQFJJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85483-00-7 | |
| Record name | 3-Deoxyaphidicolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085483007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Mechanism of Action of 3-Deoxyaphidicolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Deoxyaphidicolin is a tetracyclic diterpenoid and a structural analog of aphidicolin, a mycotoxin originally isolated from the mold Cephalosporium aphidicola. Like its parent compound, this compound serves as a potent and highly specific inhibitor of eukaryotic DNA replication. Its primary mechanism involves the targeted inhibition of B-family DNA polymerases, particularly DNA polymerase α, which is crucial for the initiation of DNA synthesis. This targeted action makes it a valuable tool in cell biology for cell cycle synchronization and a subject of interest in oncology for its antimitotic properties. This document provides an in-depth examination of the molecular mechanism, cellular effects, and experimental methodologies associated with this compound.
Primary Mechanism: Selective Inhibition of DNA Polymerase α
The core mechanism of this compound is its direct interaction with and inhibition of the eukaryotic DNA polymerase α (Pol α).[1][2] Pol α is a key component of the primosome complex, responsible for synthesizing the RNA-DNA primers required to initiate DNA replication on both the leading and lagging strands. By targeting this enzyme, this compound effectively halts the commencement of DNA synthesis.
Specificity: Studies have demonstrated that this compound exhibits high specificity for DNA polymerase α. It does not significantly inhibit other key eukaryotic DNA polymerases, such as DNA polymerase β (involved in DNA repair) or DNA polymerase γ (the mitochondrial DNA polymerase).[1][2] This specificity is a critical feature, allowing for the targeted disruption of replicative DNA synthesis without immediately affecting DNA repair or mitochondrial functions.
Mode of Inhibition: The inhibition of DNA polymerase α by this compound is characterized as a competitive inhibition with respect to deoxycytidine triphosphate (dCTP).[1][2] This means that this compound binds to the Pol α-DNA complex at or near the dNTP-binding site and directly competes with incoming dCTP molecules.[1][2] The binding of the inhibitor prevents the incorporation of dCTP opposite a template guanine, thereby stalling the elongation of the nascent DNA strand. Interestingly, the inhibition is not competitive with the other three deoxyribonucleoside triphosphates (dATP, dGTP, dTTP).[1][2] The entire inhibitory action is reversible.[3][4]
Structural Insights: While the crystal structure of this compound with Pol α is not explicitly detailed in the provided literature, analysis of the parent compound, aphidicolin, reveals key structural interactions. The tetracyclic core of the molecule fits into a hydrophobic pocket in the enzyme's active site. Structure-activity relationship studies show that the hydroxyl groups at positions 17 and 18 are critical for potent inhibitory activity. The removal of the hydroxyl group at position 3, which distinguishes this compound from aphidicolin, results in only a moderate reduction (3- to 10-fold) of its inhibitory properties.[5][6] This suggests that the 3-OH group does not form a critical hydrogen bond with the enzyme, and its absence is only slightly detrimental to the binding affinity.[5][6]
Quantitative Data: Inhibition Constants
The inhibitory potency of this compound against DNA polymerase α has been quantified, as summarized in the table below.
| Compound | Enzyme Source | Mode of Inhibition | Substrate | Ki Value |
| This compound | Sea Urchin | Competitive | dCTP | 0.44 µg/mL |
Table 1: Inhibitory constant (Ki) of this compound against DNA polymerase α. Data sourced from Haraguchi et al., 1983.[1][2]
Cellular and Physiological Effects
The specific inhibition of DNA polymerase α by this compound leads to several distinct effects at the cellular level.
Selective Inhibition of DNA Synthesis
In vivo studies using sea urchin embryos and HeLa cells have confirmed that this compound markedly inhibits DNA synthesis.[1][2] Crucially, at concentrations that effectively block DNA replication, the synthesis of RNA and proteins remains unaffected, highlighting the compound's specific action on DNA replication machinery.[1][2]
Cell Cycle Arrest at the G1/S Boundary
As DNA polymerase α is essential for initiating the S phase of the cell cycle, its inhibition by this compound prevents cells from commencing DNA replication. This results in a synchronized cell cycle arrest at the G1/S boundary.[3][4] Cells that have already entered the S phase when the drug is introduced will have their DNA synthesis halted.[3][4] This property of reversibly pausing the cell cycle has made aphidicolin and its analogs invaluable tools for cell synchronization in research.[3] Treatment of AtT-20 corticotroph tumor cells with aphidicolin led to an increased percentage of cells in the G0/G1 phase and a decrease in S phase cells.[7]
Induction of Apoptosis
Prolonged arrest of the cell cycle and the resulting replication stress can trigger programmed cell death, or apoptosis. In tumor cells, aphidicolin has been shown to induce apoptosis.[7] This process can be mediated by stress-response pathways. For instance, in AtT-20 cells, aphidicolin treatment increased the levels of the tumor suppressor proteins p27 and p53 and the mRNA levels of the stress-response gene GADD45β (growth arrest and DNA damage-inducible 45β), a downstream target of p53.[7] The subsequent inhibition of cell proliferation was shown to occur via this p53-GADD45β pathway.[7]
Visualizing the Mechanism and Workflows
Signaling and Mechanical Pathways
Caption: Competitive inhibition of DNA Polymerase α by this compound.
Caption: this compound blocks the G1 to S phase transition.
Key Experimental Protocols
Protocol: In Vitro DNA Polymerase α Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on DNA polymerase α activity.
Objective: To measure the Ki of this compound for DNA polymerase α by assessing its ability to compete with dCTP.
Materials:
-
Purified DNA polymerase α
-
Activated calf thymus DNA (as template-primer)
-
Reaction Buffer (e.g., Tris-HCl pH 7.5, MgCl₂, DTT)
-
Deoxyribonucleoside triphosphates: dATP, dGTP, dTTP
-
Radiolabeled [α-³²P]dCTP or [³H]dCTP
-
Unlabeled dCTP for concentration curve
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), ice-cold
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures on ice. Each reaction tube will contain the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and a specific concentration of unlabeled dCTP.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase α to each tube.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the DNA.
-
DNA Precipitation and Washing: Incubate the tubes on ice for 10-15 minutes. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters extensively with cold TCA and then ethanol to remove unincorporated radiolabeled dCTP.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the substrate (dCTP) concentration in the presence and absence of the inhibitor. Analyze the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value.
Caption: Workflow for the in vitro DNA polymerase inhibition assay.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
HeLa cells or other proliferating cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere and grow to ~50-60% confluency. Treat the cells with a desired concentration of this compound (and a vehicle control) for a specified time course (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Store fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution between treated and control samples.
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Deoxyaphidicolin: A Technical Guide on its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyaphidicolin is a tetracyclic diterpenoid and an analogue of the well-known DNA polymerase inhibitor, aphidicolin.[1][2] Like its parent compound, this compound has garnered interest within the scientific community for its specific inhibitory effects on eukaryotic DNA synthesis, making it a valuable tool in cell biology research and a potential scaffold for the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the discovery, natural origin, mechanism of action, and experimental protocols related to this compound.
Discovery and Natural Origin
This compound was first identified as a phytotoxin isolated from the culture filtrates of Phoma betae (strain PS-13), a fungus responsible for the leaf spot disease in sugar beets.[1][2] It was discovered alongside aphidicolin and aphidicolin-17-monoacetate during investigations into the secondary metabolites produced by this plant pathogen.[1][2] The biosynthesis of the aphidicolane skeleton, from which this compound is derived, is exclusive to fungal metabolism and is believed to proceed through the mevalonate pathway.[5] While Phoma betae is the original reported source, other fungi, such as Nigrospora sphaerica, are known producers of aphidicolin and may also produce related analogues.[5]
Mechanism of Action: Selective Inhibition of DNA Polymerase α
The primary mechanism of action of this compound is the selective inhibition of eukaryotic DNA polymerase α.[1][2] This enzyme plays a crucial role in the initiation of DNA replication.[4] The inhibition is highly specific, with no significant effect observed on DNA polymerase β or γ.[1][2]
Studies have demonstrated that this compound acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP).[1][2] This means that this compound competes with dCTP for binding to the active site of DNA polymerase α. This competitive inhibition effectively halts DNA chain elongation, leading to an arrest of DNA synthesis and, consequently, cell cycle progression at the early S phase.[1][2][6] This targeted action on a key component of the DNA replication machinery underlies its potent antimitotic activity.[3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against DNA polymerase α has been quantified in various studies. The following table summarizes key quantitative data.
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | Competitive with | Reference |
| This compound | DNA Polymerase α | Sea Urchin | 0.44 µg/mL | dCTP | [1][2] |
| Aphidicolin-17-monoacetate | DNA Polymerase α | Sea Urchin | 0.89 µg/mL | dCTP | [1][2] |
Note: Similar inhibitory modes have been observed with DNA polymerase α from HeLa cells and toad oocytes.[1][2]
Experimental Protocols
Isolation and Purification of this compound from Phoma betae
The following is a generalized protocol based on standard methods for the isolation of fungal secondary metabolites.
-
Fungal Culture: Phoma betae is cultured in a suitable liquid medium (e.g., Czapek medium) under optimal conditions for secondary metabolite production.[5]
-
Extraction: After a sufficient incubation period, the culture filtrate is separated from the mycelium by filtration. The filtrate, containing the secreted metabolites, is then extracted with an organic solvent such as ethyl acetate.
-
Chromatographic Separation: The crude extract is concentrated under reduced pressure and subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[7][8]
DNA Polymerase α Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on DNA polymerase α activity.
-
Enzyme Preparation: DNA polymerase α is purified from a suitable source, such as calf thymus or HeLa cells, using established biochemical techniques.[9]
-
Reaction Mixture: A standard reaction mixture for DNA polymerase α assay is prepared, typically containing:
-
A suitable buffer (e.g., Tris-HCl)
-
Activated DNA (as a template-primer)
-
Magnesium chloride (as a cofactor)
-
A mixture of three unlabeled deoxynucleoside triphosphates (dATP, dGTP, dTTP)
-
Radiolabeled [\³H]-dCTP
-
Bovine serum albumin (to stabilize the enzyme)
-
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the purified DNA polymerase α enzyme.
-
Incubation: The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a solution such as cold trichloroacetic acid (TCA) or EDTA.
-
Quantification of DNA Synthesis: The amount of radiolabeled dCTP incorporated into the newly synthesized DNA is measured. This is typically done by precipitating the DNA, collecting it on glass fiber filters, washing the filters to remove unincorporated nucleotides, and then measuring the radioactivity of the filters using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki value can be determined by plotting the data and using appropriate kinetic models (e.g., Lineweaver-Burk plot for determining the mode of inhibition).[9]
Visualizations
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Aphidicolin - Wikipedia [en.wikipedia.org]
- 7. Isolation and structure elucidation of parnafungins, antifungal natural products that inhibit mRNA polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, Structure Elucidation and Biological Activity of Natural Products | MDPI Books [mdpi.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyaphidicolin is a tetracyclic diterpenoid and an analog of the well-characterized mycotoxin, aphidicolin. It serves as a potent and specific inhibitor of eukaryotic DNA polymerase α, a key enzyme in DNA replication.[1][2] This targeted mechanism of action makes this compound a valuable tool in cellular and molecular biology for investigating DNA synthesis, cell cycle regulation, and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of DNA polymerase α.[1][2] Specifically, it competes with deoxycytidine triphosphate (dCTP) for binding to the active site of the enzyme.[1][2] This competitive inhibition effectively halts the elongation of the nascent DNA strand during replication. Notably, this compound shows a high degree of specificity for DNA polymerase α, with little to no inhibitory effect on DNA polymerases β and γ.[1][2] This selectivity is crucial for its utility as a specific probe for DNA polymerase α-dependent processes.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data available.
| Parameter | Organism/Cell Type | Enzyme | Value | Reference(s) |
| Inhibition Constant (Ki) | Sea Urchin Embryos | DNA Polymerase α | 0.44 µg/mL | [1][2] |
| Cell Line | Assay Type | IC50 | Reference(s) |
| HeLa | Cytotoxicity Assay | Data not available | See Note 1 |
| Jurkat | Cytotoxicity Assay | Data not available | See Note 1 |
Primary Research Applications
Inhibition of DNA Replication
The most direct application of this compound is the specific inhibition of DNA replication in eukaryotic cells. This property is fundamental to its use in a variety of research contexts.
The following diagram illustrates the mechanism by which this compound inhibits DNA replication.
Cell Cycle Synchronization
By reversibly arresting cells at the G1/S boundary, this compound and its analogs are powerful tools for synchronizing cell populations.[4] This allows for the study of cell cycle-dependent events in a controlled manner.
The following diagram outlines a typical workflow for synchronizing cells with a DNA synthesis inhibitor like this compound, followed by cell cycle analysis using flow cytometry.
Detailed Experimental Protocols
Protocol 1: In Vitro DNA Polymerase α Inhibition Assay
This protocol is adapted from standard DNA polymerase activity assays and can be used to determine the inhibitory effect of this compound.[1][5]
Materials:
-
Purified DNA Polymerase α
-
Activated calf thymus DNA template
-
Deoxynucleotide triphosphates (dATP, dGTP, dTTP, and [³H]dCTP)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, activated DNA template, dATP, dGTP, dTTP, and [³H]dCTP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective tubes.
-
Initiate the reaction by adding purified DNA Polymerase α to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to determine the amount of [³H]dCTP incorporated into the DNA.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC₅₀ or Kᵢ value.
Protocol 2: Cell Cycle Synchronization of HeLa Cells
This protocol is based on methods using the analog aphidicolin and can be adapted for this compound.[4][5]
Materials:
-
HeLa cells in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture HeLa cells to approximately 50-60% confluency.
-
Add this compound to the culture medium at a final concentration of 2 µg/mL.[1][2]
-
Incubate the cells for 12-24 hours. This allows cells in G2, M, and G1 to progress and accumulate at the G1/S boundary.
-
To release the cells from the block, aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will now proceed synchronously through the cell cycle. Samples can be collected at various time points for downstream analysis (e.g., flow cytometry, Western blotting).
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in cells previously treated with this compound.[6]
Materials:
-
Synchronized or treated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Potential Therapeutic Applications
While primarily a research tool, the ability of this compound to inhibit DNA replication in rapidly dividing cells suggests potential, albeit largely unexplored, applications in cancer research. As uncontrolled proliferation is a hallmark of cancer, inhibitors of DNA synthesis are a cornerstone of many chemotherapeutic regimens. Further investigation into the efficacy and safety of this compound and its derivatives in preclinical cancer models is warranted.
Conclusion
This compound is a specific and potent inhibitor of DNA polymerase α, making it an invaluable reagent for the study of DNA replication and cell cycle progression. Its utility in synchronizing cell cultures provides a powerful method for dissecting the molecular events of the cell cycle. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in a research setting and to encourage further exploration of its biological activities and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The role of DNA synthesis inhibition in the cytotoxicity of 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aphidicolin does not inhibit DNA repair synthesis in ultraviolet-irradiated HeLa cells. A radioautographic study - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Competitive Inhibition of DNA Polymerase Alpha by 3-Deoxyaphidicolin in Relation to dCTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory action of 3-Deoxyaphidicolin on eukaryotic DNA polymerase alpha, with a specific focus on its competitive relationship with deoxycytidine triphosphate (dCTP). This compound, a derivative of the tetracyclic diterpenoid antibiotic aphidicolin, serves as a valuable tool in the study of DNA replication and cell cycle control.
Mechanism of Action: Competitive Inhibition
This compound is a selective inhibitor of eukaryotic DNA polymerase alpha, the primary enzyme responsible for initiating DNA replication.[1][2] The inhibitory mechanism has been identified as competitive with respect to dCTP.[1][2] This means that this compound directly competes with dCTP for binding to the active site of the DNA polymerase alpha enzyme. Notably, this competitive inhibition is specific to dCTP, as the presence of this compound does not affect the binding of the other three deoxyribonucleoside triphosphates (dATP, dGTP, and dTTP).[1][2] This specificity suggests that this compound likely interacts with a region of the dNTP-binding pocket that is crucial for the recognition or binding of dCTP.
The binding of this compound to the enzyme-DNA complex prevents the incorporation of dCTP into the growing DNA strand, thereby halting DNA synthesis and ultimately leading to cell cycle arrest in the early S phase. This selective action makes it a potent tool for synchronizing cell cultures and for studying the intricacies of DNA replication.
Quantitative Inhibition Data
The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.
Table 1: Inhibition Constant (Ki) for this compound
| Compound | Enzyme Source | Substrate | Inhibition Mode | Ki Value | Reference |
| This compound | Sea Urchin DNA Polymerase α | dCTP | Competitive | 0.44 µg/mL | [1][2] |
For comparative context, the parent compound, aphidicolin, also demonstrates potent inhibition of DNA polymerase alpha. However, some studies suggest a more complex inhibitory mechanism for aphidicolin, with competition observed against all four dNTPs, though it is most pronounced with dCTP.[3][4][5][6]
Table 2: Inhibition Data for Aphidicolin (Parent Compound)
| Parameter | Enzyme/Cell Line | Conditions | Value | Reference |
| Ki | Calf Thymus DNA Polymerase α | Competing with dCTP | ~0.2 µM | [3] |
| IC50 | HCT-116 cells | 24-hour WST-1 assay | 9 µM | [7] |
| IC50 | HL-60 cells | 48-hour MTT assay | 24.4 µM | [7] |
Experimental Protocols
In Vitro DNA Polymerase Alpha Inhibition Assay
This protocol outlines a representative method for determining the mode of inhibition and the Ki value of this compound in vitro.
Principle: The assay measures the incorporation of a radiolabeled dNTP ([³H]dCTP) into an activated DNA template by purified DNA polymerase alpha. The reaction velocity is measured in the presence of varying concentrations of the substrate (dCTP) and the inhibitor (this compound).
Materials and Reagents:
-
Purified eukaryotic DNA polymerase alpha
-
Activated calf thymus DNA (template/primer)
-
This compound
-
Deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
[³H]dCTP (radiolabeled)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, β-mercaptoethanol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and varying concentrations of dCTP.
-
Inhibitor Addition: To a set of reaction tubes, add varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a control set with the solvent alone.
-
Enzyme Addition: Initiate the reaction by adding a known amount of DNA polymerase alpha to each tube.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]dCTP.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of incorporated [³H]dCTP.
Data Analysis:
-
Michaelis-Menten Plot: Plot the reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Create a double reciprocal plot (1/V vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.
-
Ki Determination: The Ki value can be determined from the Lineweaver-Burk plot or by using a Dixon plot (1/V vs. inhibitor concentration [I] at different substrate concentrations).
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
3-Deoxyaphidicolin: A Technical Guide to its Antiviral and Antimitotic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyaphidicolin is a tetracyclic diterpenoid and an analog of aphidicolin, a natural antibiotic isolated from the fungus Cephalosporium aphidicola.[1][2] Like its parent compound, this compound exhibits significant biological activity, primarily as an inhibitor of eukaryotic DNA synthesis, which underpins its potent antimitotic and antiviral properties.[3][4] This technical guide provides an in-depth overview of the core characteristics of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of DNA Polymerase Alpha
The primary molecular target of this compound is DNA polymerase alpha, a key enzyme responsible for the initiation of DNA replication in eukaryotic cells.[3][5] The compound acts as a specific inhibitor of this B-family DNA polymerase.[5]
The mechanism of inhibition is competitive with respect to deoxycytidine triphosphate (dCTP).[3][5] this compound binds to the DNA polymerase alpha-DNA complex at or near the dNTP binding site, thereby sterically hindering the incorporation of dCTP and stalling the replication fork.[5] Notably, it does not inhibit DNA polymerases beta and gamma, nor does it affect RNA and protein synthesis, highlighting its specificity.[3][4] This targeted inhibition of DNA synthesis is the fundamental basis for its biological effects.
Caption: Mechanism of DNA Polymerase α Inhibition by this compound.
Antimitotic Properties
By arresting DNA synthesis, this compound effectively halts the cell cycle at the G1/S phase transition or in the early S phase.[6] This prevents cells from replicating their genome, a prerequisite for mitosis. The prolonged arrest of the cell cycle can lead to a delay in cell cleavage and, in some cases, achromosomal cleavage, ultimately inhibiting cell proliferation.[3][4] This antimitotic activity makes this compound and its analogs compounds of interest in cancer research.
References
- 1. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 5. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Deoxyaphidicolin in Elucidating Eukaryotic DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxyaphidicolin, a derivative of the tetracyclic diterpenoid aphidicolin, serves as a critical tool in the study of eukaryotic DNA replication. By selectively inhibiting DNA polymerase α, it provides a mechanism to arrest the cell cycle at the G1/S boundary, enabling synchronized cell populations for detailed analysis of DNA synthesis and repair. This technical guide provides an in-depth overview of this compound's mechanism of action, methodologies for its application in cell synchronization and DNA fiber analysis, and a summary of key quantitative data to facilitate its use in research and drug development.
Introduction
Understanding the intricate process of eukaryotic DNA replication is fundamental to numerous fields of biological research, from cancer biology to developmental genetics. Chemical inhibitors that target specific components of the replication machinery are invaluable for dissecting this complex process. This compound, an analog of aphidicolin, has emerged as a potent and specific inhibitor of DNA polymerase α, a key enzyme responsible for initiating DNA replication.[1][2] Its reversible inhibitory action allows for the precise control of cell cycle progression, making it an excellent agent for synchronizing cell cultures.[1] This guide details the molecular basis of this compound's function and provides comprehensive protocols for its use in studying DNA replication dynamics.
Mechanism of Action
This compound exerts its inhibitory effect on eukaryotic DNA replication by specifically targeting DNA polymerase α.[1][3] Unlike its parent compound, aphidicolin, which also inhibits DNA polymerases δ and ε to some extent, this compound shows a more pronounced specificity for polymerase α.[1][4]
The inhibition is characterized as a competitive mechanism with respect to deoxycytidine triphosphate (dCTP).[1][4] this compound binds to the dCTP binding site on DNA polymerase α, thereby preventing the incorporation of dCTP into the nascent DNA strand and halting replication.[1] This competitive inhibition is reversible, meaning that removal of the compound allows the polymerase to regain its function and DNA synthesis to resume.[5]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activity of this compound and its comparison with aphidicolin.
| Compound | Target Enzyme | Inhibition Type | Competitive Substrate | Ki Value | Cell System | Reference |
| This compound | DNA Polymerase α | Competitive | dCTP | 0.44 µg/mL | Sea Urchin | [1][3] |
| Aphidicolin | DNA Polymerase α | Competitive | dCTP | ~0.2 µM | Calf Thymus | [1] |
Table 1: Inhibitory Constants of this compound and Aphidicolin. This table provides the reported inhibitory constant (Ki) for this compound against DNA polymerase α, highlighting its competitive inhibition with dCTP. For comparison, the Ki value for aphidicolin is also included.
| Compound | Relative Inhibitory Potency (vs. Aphidicolin) | Reference |
| This compound | 3- to 10-fold moderate reduction | [1] |
Table 2: Comparative Inhibitory Potency. This table illustrates the relative inhibitory strength of this compound compared to aphidicolin.
Experimental Protocols
Cell Synchronization using this compound
This protocol describes a general method for synchronizing mammalian cells at the G1/S boundary using this compound. The optimal concentration and incubation time may vary depending on the cell line and should be determined empirically.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Propidium iodide (PI) staining solution
-
RNase A
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.
-
Drug Addition: Once cells have adhered and are actively dividing (typically 24 hours after seeding), add this compound to the culture medium to a final concentration in the range of 0.5-5 µg/mL. The optimal concentration needs to be determined for each cell line.
-
Incubation: Incubate the cells with this compound for a period equivalent to one cell cycle (e.g., 16-24 hours). This allows cells that are in G2, M, and G1 phases to progress and accumulate at the G1/S boundary.
-
Release from Block: To release the cells from the G1/S block, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete culture medium without this compound.
-
Time-Course Collection: Collect cells at various time points after release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to analyze their progression through the S, G2, and M phases.
-
Cell Cycle Analysis:
-
Fix the collected cells in 70% ethanol.
-
Stain the cells with propidium iodide solution containing RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
DNA Fiber Analysis to Study Replication Fork Dynamics
This protocol outlines the use of DNA fiber analysis to investigate the effects of this compound on replication fork progression. This technique allows for the visualization and measurement of individual replication forks.
Materials:
-
Cells synchronized with this compound (as described above) or asynchronously growing cells.
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU) stock solutions.
-
Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).
-
Spreading buffer (Lysis buffer with a higher concentration of SDS).
-
Microscope slides.
-
Methanol/acetic acid (3:1) fixative.
-
2.5 M HCl.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibodies: anti-BrdU (recognizes CldU) and anti-BrdU (recognizes IdU) from different species.
-
Fluorescently labeled secondary antibodies.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Sequential Nucleoside Labeling:
-
Incubate cells with 25 µM CldU for a defined period (e.g., 20-30 minutes).
-
Wash the cells with warm PBS.
-
Incubate the cells with 250 µM IdU for a defined period (e.g., 20-30 minutes).
-
(Optional) Treat cells with this compound at a desired concentration during or after the labeling period to assess its immediate effect on fork progression.
-
-
Cell Lysis and DNA Spreading:
-
Harvest a small number of cells (e.g., 1-5 x 10^5).
-
Place a drop of the cell suspension on a microscope slide and add lysis buffer.
-
After a few minutes, tilt the slide to allow the DNA to spread down the slide.
-
Air dry the slides.
-
-
Fixation and Denaturation:
-
Fix the DNA fibers with methanol/acetic acid.
-
Denature the DNA with 2.5 M HCl.
-
-
Immunostaining:
-
Block the slides with blocking buffer.
-
Incubate with primary antibodies against CldU and IdU.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Mount the slides with antifade medium.
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images and measure the lengths of the CldU (first label) and IdU (second label) tracks to determine replication fork speed and analyze replication structures (e.g., origin firing, fork stalling).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell synchronization.
Caption: Mechanism of DNA Polymerase α Inhibition by this compound.
References
- 1. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of DNA replication in C3H 10T1/2 cells synchronized by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Deoxyaphidicolin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyaphidicolin is a tetracyclic diterpenoid, and an analog of the mycotoxin aphidicolin, originally isolated from the mold Phoma betae[1][2]. Like its parent compound, this compound is a potent and specific inhibitor of eukaryotic DNA replication. Its primary mechanism of action involves the targeted inhibition of B-family DNA polymerases, particularly DNA polymerase α (Pol α)[1][2]. This specificity, coupled with the reversibility of its action, makes this compound a valuable tool in cell biology research.
The primary applications of this compound in cell culture include the synchronization of cells at the G1/S phase boundary of the cell cycle and, at higher concentrations or prolonged exposure, the induction of apoptosis. These characteristics allow for detailed studies of cell cycle progression, DNA damage response pathways, and programmed cell death.
Mechanism of Action
This compound exerts its biological effects by specifically targeting and inhibiting DNA polymerase α, a key enzyme responsible for initiating DNA replication in eukaryotes. The inhibition is achieved through a competitive mechanism with respect to deoxycytidine triphosphate (dCTP)[1][2]. By binding at or near the dNTP-binding site of the enzyme, this compound prevents the incorporation of dCTP into the nascent DNA strand, thereby halting DNA synthesis and arresting the cell cycle at the G1/S transition or during the S phase[1][3]. Importantly, it does not significantly affect DNA polymerases β and γ, nor does it interfere with RNA or protein synthesis, highlighting its specificity[1][2].
Caption: Mechanism of this compound as a competitive inhibitor of DNA Polymerase α.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively published, its inhibitory activity is reported to be moderately reduced (3- to 10-fold) compared to its parent compound, aphidicolin[3]. The following tables provide the known inhibitory constant for this compound and reference IC50 values for aphidicolin to guide experimental design.
Table 1: Inhibitory Constant (Ki) for this compound
| Target Enzyme | Organism | Ki Value (µg/mL) | Reference |
|---|
| DNA Polymerase α | Sea Urchin | 0.44 |[1][2] |
Table 2: Reference IC50 Values for Aphidicolin in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| HCT-116 | Human Colon Carcinoma | 24 | 9 | |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | 24.4 | |
| JU56 | Wallaby Cell Line | Not Specified | >0.3* | |
| CLL | Chronic Lymphocytic Leukemia (Primary Cells) | 96 | >3** |
*Concentration at which inhibition of DNA synthesis begins. **Concentration that induced negligible cytotoxicity when used alone.
Experimental Protocols
Preparation of Stock Solution
-
Solvent Selection: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound (Molar Mass: ~322.49 g/mol ) in high-quality, anhydrous DMSO. For example, dissolve 1 mg in 309.9 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer periods. When diluting for use in cell culture media, ensure the final DMSO concentration does not exceed a level toxic to the specific cell line (typically <0.5%).
Protocol for Cell Synchronization at G1/S Boundary
This protocol describes a method to synchronize cultured mammalian cells at the transition between the G1 and S phases of the cell cycle. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Cell Plating: Plate cells at a density that will allow them to be in the logarithmic growth phase (typically 30-40% confluency) at the time of treatment. Allow cells to adhere and resume proliferation for 12-24 hours.
-
Treatment: Add this compound from the stock solution to the culture medium to achieve the desired final concentration. Based on protocols for aphidicolin, a starting concentration range of 0.5-5 µg/mL can be tested.
-
Incubation: Incubate the cells for a period equivalent to at least one full cell cycle (e.g., 16-24 hours for many cancer cell lines). This allows cells that are in G2, M, and G1 to progress through the cell cycle and accumulate at the G1/S boundary.
-
Release from Block: To release the cells from the G1/S block, remove the medium containing this compound. Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.
-
Sample Collection: Cells will now proceed into the S phase in a synchronized manner. Collect samples at various time points post-release to analyze different phases of the cell cycle (e.g., 0 hr for G1/S, 2-6 hr for S phase, 8-12 hr for G2/M, depending on the cell line).
Caption: Experimental workflow for cell synchronization using this compound.
Protocol for IC50 Value Determination
This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay such as the MTT assay.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.
-
Serial Dilution: Prepare serial dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate or quadruplicate).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol for Induction of Apoptosis
Prolonged exposure to DNA synthesis inhibitors can induce replication stress, leading to apoptosis. This protocol outlines a general method for inducing and assessing apoptosis.
-
Cell Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.
-
Treatment: Treat cells with this compound at a concentration determined to be cytotoxic (e.g., 2x to 5x the IC50 value). Include both a negative (vehicle control) and a positive control (e.g., staurosporine or etoposide).
-
Incubation: Incubate cells for a predetermined time (e.g., 24, 48, or 72 hours). The optimal time will vary between cell lines.
-
Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the collected cell suspension to pellet the cells.
-
Apoptosis Assessment: Analyze the cells for markers of apoptosis using standard methods such as:
-
Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Western Blotting: Analyze protein lysates for the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).
-
Microscopy: Observe morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation (e.g., using DAPI or Hoechst staining).
-
Affected Signaling Pathways
Cell Cycle Regulation
The primary pathway affected by this compound is the cell cycle machinery. By inhibiting DNA polymerase α, it causes replication forks to stall, triggering the S-phase checkpoint. This checkpoint activation prevents cells from progressing into the G2 and M phases until the replication stress is resolved. Key players in this pathway include cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, whose activities are modulated to halt cycle progression.
Caption: Signaling pathway showing G1/S arrest induced by this compound.
Apoptosis Induction Pathway
Sustained replication stress caused by this compound can trigger programmed cell death. Studies on aphidicolin show that this can occur via a p53-dependent pathway[1]. The accumulation of DNA damage and replication stress leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic genes, such as GADD45β (Growth Arrest and DNA Damage-inducible 45 beta), which contributes to cell cycle arrest and, ultimately, the initiation of the intrinsic apoptosis cascade involving caspase activation[1].
Caption: p53-mediated apoptosis pathway activated by sustained replication stress.
References
Application Notes and Protocols for Cell Synchronization Using 3-Deoxyaphidicolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyaphidicolin is a tetracyclic diterpenoid and an analog of aphidicolin, a well-known inhibitor of eukaryotic DNA replication. Like its parent compound, this compound specifically targets and inhibits DNA polymerase α, a key enzyme responsible for the initiation of DNA synthesis. This inhibitory action effectively blocks cells at the G1/S boundary of the cell cycle. By arresting cells at this specific phase, this compound serves as a valuable tool for synchronizing cell populations in vitro. Synchronized cell cultures are essential for a wide range of studies in cell biology, cancer research, and drug development, enabling the investigation of cell cycle-dependent processes and the efficacy of therapeutic agents at specific cellular stages.
Mechanism of Action
This compound exerts its cell cycle-arresting effect by directly inhibiting DNA polymerase α.[1] This enzyme is crucial for the synthesis of the RNA-DNA primers required for the initiation of DNA replication on both the leading and lagging strands. The mode of action is a competitive inhibition with respect to dCTP.[1] By binding to DNA polymerase α, this compound prevents the incorporation of deoxynucleotides, thereby halting DNA synthesis and causing the cell cycle to arrest at the G1/S transition point.[1] This blockade is reversible, and upon removal of the compound, cells can synchronously re-enter the S phase and proceed through the cell cycle.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, aphidicolin, to provide a basis for determining effective concentrations for cell synchronization. It is important to note that the inhibitory properties of 3-deoxy aphidicolin derivatives have been observed to be moderately reduced (3- to 10-fold) compared to aphidicolin. Therefore, optimization of the concentration for specific cell lines is crucial.
| Compound | Parameter | Value | Cell Type/System | Reference |
| This compound | Ki (vs dCTP) | 0.44 µg/mL | Sea urchin embryo DNA polymerase α | [1] |
| This compound | Effective Concentration | 2 µg/mL | Sea urchin fertilized eggs (delayed cleavage) | [1] |
| Aphidicolin | Effective Concentration | 1-2 µg/mL | C3H 10T1/2 clone 8 cells | |
| Aphidicolin | Effective Concentration | 5 µM (approx. 1.7 µg/mL) | HeLa cells | |
| Aphidicolin | Ki (vs dCTP) | ~0.2 µM (approx. 0.07 µg/mL) | Calf thymus DNA polymerase α |
Experimental Protocols
Protocol 1: General Cell Synchronization with this compound
This protocol provides a general guideline for synchronizing mammalian cells at the G1/S boundary. The optimal concentration of this compound and incubation time should be determined empirically for each cell line.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cultured mammalian cells in logarithmic growth phase
-
Flow cytometer and appropriate reagents for cell cycle analysis (e.g., propidium iodide)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment without reaching confluency.
-
Addition of this compound: Allow cells to attach and resume proliferation (typically 12-24 hours after seeding). Add this compound to the culture medium to achieve the desired final concentration. Based on available data, a starting concentration range of 1-5 µg/mL is recommended for initial optimization.
-
Incubation: Incubate the cells with this compound for a period equivalent to at least one cell cycle length (e.g., 16-24 hours for many common cell lines). This allows cells that are in S, G2, and M phases at the time of drug addition to progress through the cell cycle and arrest at the G1/S boundary.
-
Release from Arrest (Washout): To release the cells from the G1/S block, aspirate the medium containing this compound. Wash the cells twice with pre-warmed, sterile PBS to remove any residual compound. Add fresh, pre-warmed complete culture medium.
-
Harvesting Synchronized Cells: Cells will begin to enter the S phase synchronously after the removal of this compound. Harvest cells at various time points post-release to obtain populations enriched in different phases of the cell cycle (e.g., S phase: 0-8 hours, G2/M phase: 8-16 hours post-release, depending on the cell line).
-
Verification of Synchronization: To confirm the efficiency of synchronization, harvest a sample of cells before and at different time points after the release. Analyze the cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye like propidium iodide. A high percentage of cells in the G1 peak before release and a synchronous progression through S and G2/M phases after release indicates successful synchronization.
Protocol 2: Double Block Synchronization for Tighter Synchronization
For experiments requiring a higher degree of synchrony, a double block protocol can be employed. This involves a primary block with a different agent (e.g., serum starvation or another chemical inhibitor) followed by a this compound block.
Materials:
-
Same as Protocol 1
-
Agent for the first block (e.g., serum-free medium)
Procedure:
-
First Block: Synchronize cells in G0/G1 by a method such as serum starvation (incubating cells in a low-serum or serum-free medium for 24-48 hours).
-
Release from First Block: Release the cells from the first block by adding complete medium.
-
Second Block with this compound: As cells progress from G1 towards S phase, add this compound at the optimized concentration (determined as in Protocol 1). The timing of addition should be optimized to capture the cells at the G1/S boundary (typically 8-12 hours after release from the first block). Incubate for 12-16 hours.
-
Release and Analysis: Release the cells from the this compound block and proceed with harvesting and analysis as described in Protocol 1.
Visualizations
Caption: Mechanism of this compound-induced cell cycle arrest at the G1/S boundary.
Caption: Experimental workflow for cell synchronization using this compound.
References
How to prepare a stock solution of 3-Deoxyaphidicolin for experiments.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of a stock solution of 3-Deoxyaphidicolin, a potent inhibitor of eukaryotic DNA polymerase alpha. Due to its structural similarity to aphidicolin, the preparation and handling procedures are based on the well-established methods for its parent compound. The protocol outlines the necessary materials, step-by-step instructions for dissolution, and recommendations for storage to ensure the stability and efficacy of the stock solution for use in various cell-based experiments, such as cell cycle synchronization and studies on DNA replication.
Introduction
This compound is a derivative of aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola. Like aphidicolin, this compound selectively inhibits DNA polymerase alpha, a key enzyme in eukaryotic DNA replication.[1] This inhibition occurs through competitive binding with respect to dCTP, leading to the arrest of the cell cycle at the G1/S phase boundary.[1] This property makes this compound a valuable tool for synchronizing cell cultures for various experimental purposes.[2][3][4] Proper preparation of a stock solution is critical to ensure its solubility, stability, and accurate dosing in cellular assays. This protocol provides a standardized procedure for the preparation of a this compound stock solution, primarily using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and storage of aphidicolin stock solutions, which can be applied to this compound due to their structural analogy.
Table 1: Solubility of Aphidicolin
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 10 | ~29.5 |
| Methanol | 1 | ~2.95 |
| Ethanol | 1 | ~2.95 |
| Water | Poorly soluble | Poorly soluble |
Data is based on the molecular weight of aphidicolin (338.48 g/mol ). The molecular weight of this compound is approximately 322.48 g/mol .
Table 2: Recommended Storage Conditions for Stock Solution in DMSO
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| 4°C (in Ethanol) | Up to 1 week | Alternative for short-term storage if DMSO is not suitable. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.22 mg of this compound (based on a molecular weight of 322.48 g/mol ).
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 3.22 mg of powder, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
-
Working Solution Preparation: When needed for an experiment, thaw a single aliquot at room temperature. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium immediately before use. It is important to mix the diluted solution thoroughly to avoid precipitation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell cycle arrest.
Experimental Workflow for Stock Solution Preparation
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for the synchronization of cultured cells with aphidicolin: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of DNA replication in C3H 10T1/2 cells synchronized by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a 3-Deoxyaphidicolin-Based DNA Polymerase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyaphidicolin, an analog of aphidicolin, is a potent and specific inhibitor of eukaryotic DNA polymerase α (alpha).[1] This property makes it a valuable tool for studying DNA replication and for screening potential anticancer and antiviral agents. These application notes provide a detailed, step-by-step guide for conducting a DNA polymerase assay using this compound as an inhibitor. The protocol is based on a non-radioactive, fluorescence-based method, which offers a safer and more high-throughput alternative to traditional radioisotope-based assays.[2][3][4]
The assay measures the activity of DNA polymerase α by quantifying the amount of double-stranded DNA (dsDNA) synthesized. The inhibition of this synthesis by this compound is then determined. The mechanism of inhibition is competitive with respect to deoxycytidine triphosphate (dCTP).[1]
Mechanism of Action: this compound
This compound specifically targets DNA polymerase α, a key enzyme responsible for initiating DNA replication in eukaryotes. It functions by competing with the natural substrate, dCTP, for binding to the active site of the enzyme.[1] This competitive inhibition effectively halts DNA chain elongation.
Caption: Mechanism of this compound Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The Ki value for this compound with DNA polymerase α has been reported to be 0.44 µg/mL.[1]
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.44 µg/mL | Sea Urchin DNA Polymerase α | [Haraguchi et al., 1983[1]] |
| Inhibition Mode | Competitive with dCTP | Sea Urchin DNA Polymerase α | [Haraguchi et al., 1983[1]] |
| Recommended Starting Concentration Range for IC50 Determination | 0.1 - 10 µg/mL | Eukaryotic DNA Polymerase α | - |
Experimental Protocols
This protocol describes a fluorescence-based DNA polymerase assay using a dsDNA-specific fluorescent dye, such as PicoGreen™, to quantify DNA synthesis.
Materials and Reagents
-
Enzyme: Purified human DNA polymerase α
-
Inhibitor: this compound
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.8), 100 mM MgCl₂, 10 mM DTT
-
Activated Calf Thymus DNA: (as template/primer)
-
Deoxynucleotide Triphosphate (dNTP) Mix: 2.5 mM each of dATP, dGTP, dTTP, and dCTP
-
Fluorescent Dye: PicoGreen™ dsDNA Quantitation Reagent
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
Plate: 96-well black, flat-bottom plate
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Equipment
-
Microplate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)
-
Incubator or water bath set to 37°C
-
Multichannel pipette
-
Standard laboratory vortexer and centrifuge
Experimental Workflow
Caption: DNA Polymerase Inhibition Assay Workflow.
Detailed Methodology
1. Preparation of Reagents
-
1X Assay Buffer: Dilute the 10X Assay Buffer to 1X with nuclease-free water.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare serial dilutions in 1X Assay Buffer to achieve final assay concentrations ranging from 0.1 to 10 µg/mL. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
-
Reaction Master Mix: For each reaction, prepare a master mix containing:
-
10 µL of 10X Assay Buffer
-
10 µL of Activated Calf Thymus DNA (25 µg/mL)
-
10 µL of dNTP Mix (final concentration of 250 µM each)
-
58 µL of Nuclease-free water
-
2. Assay Procedure
-
Plate Setup: Add 2 µL of the serially diluted this compound or DMSO (for the no-inhibitor control) to the appropriate wells of a 96-well black plate. Include a "no enzyme" control and a "no inhibitor" control.
-
Add Master Mix: Add 88 µL of the Reaction Master Mix to each well.
-
Initiate Reaction: Start the reaction by adding 10 µL of diluted DNA polymerase α (the optimal concentration should be determined empirically, but a starting point is 0.1-1 units/well) to each well. The final reaction volume will be 100 µL.
-
Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 50 mM EDTA.
-
Fluorescence Detection:
-
Prepare the PicoGreen™ working solution by diluting the stock reagent 1:200 in TE buffer.
-
Add 100 µL of the diluted PicoGreen™ solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
3. Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of the "no enzyme" control from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of No Inhibitor Control Well)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Logical Relationship for Data Analysis
Caption: Data Analysis Workflow for IC50 Determination.
Conclusion
This document provides a comprehensive guide for performing a this compound-based DNA polymerase assay. The fluorescence-based protocol offers a sensitive, safe, and efficient method for studying the inhibitory effects of this compound on DNA polymerase α. The provided data and workflows are intended to assist researchers in the successful implementation and interpretation of this assay for applications in basic research and drug development.
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based, high-throughput DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Ki of 3-Deoxyaphidicolin for DNA Polymerase Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyaphidicolin, an analog of the mycotoxin aphidicolin, is a selective inhibitor of eukaryotic DNA polymerase alpha.[1][2] Understanding its inhibitory constant (Ki) is crucial for its application in cell biology research and as a potential therapeutic agent. These application notes provide a detailed protocol for determining the Ki of this compound for DNA polymerase alpha, summarizing the key quantitative data and outlining the experimental workflow.
Mechanism of Action
This compound acts as a competitive inhibitor of DNA polymerase alpha.[1][2] Specifically, it competes with deoxycytidine triphosphate (dCTP) for binding to the enzyme's active site.[1][2] This targeted inhibition of DNA polymerase alpha disrupts eukaryotic DNA synthesis.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound against DNA polymerase alpha has been quantitatively determined. The key inhibitory constant (Ki) is summarized in the table below.
| Inhibitor | Target Enzyme | Ki Value (µg/mL) | Ki Value (µM) | Mechanism of Inhibition | Competing Substrate | Organism Source of Enzyme |
| This compound | DNA Polymerase Alpha | 0.44[1][2] | ~1.36 | Competitive[1][2] | dCTP[1][2] | Sea Urchin[1][2] |
Note: The molar mass of this compound is approximately 322.5 g/mol (derived from the molar mass of aphidicolin, 338.5 g/mol , by subtracting the mass of one oxygen atom). The Ki value in µM is calculated based on this approximation.
Experimental Protocols
This section details the methodology for determining the Ki of this compound for DNA polymerase alpha. The protocol involves a DNA polymerase alpha activity assay followed by kinetic analysis.
Part 1: DNA Polymerase Alpha Activity Assay
This protocol is adapted from standard radiometric or fluorescence-based DNA polymerase assays.
Materials:
-
Purified DNA polymerase alpha
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and [³H]dCTP or a fluorescently labeled dCTP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM Dithiothreitol (DTT), 100 µg/mL Bovine Serum Albumin (BSA)
-
Stop Solution: 10% Trichloroacetic acid (TCA) and 1% sodium pyrophosphate
-
Glass fiber filters
-
Scintillation fluid (for radiometric assay) or a fluorescence plate reader
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and tips
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare a reaction mixture containing the assay buffer, activated DNA, dATP, dGTP, and dTTP at their optimal concentrations.
-
Prepare varying concentrations of the competing substrate, dCTP (including the labeled dCTP).
-
-
Enzyme Reaction:
-
Set up a series of reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain:
-
Reaction mixture
-
A fixed concentration of DNA polymerase alpha
-
Varying concentrations of dCTP
-
A fixed concentration of this compound (or vehicle control). A range of inhibitor concentrations should be tested in separate experimental sets.
-
-
Pre-incubate the enzyme, buffer, template-primer, and inhibitor for a short period (e.g., 5 minutes) at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the dNTP mix containing [³H]dCTP.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a predetermined time, ensuring the reaction remains in the linear range of product formation.
-
Terminate the reaction by adding the cold Stop Solution.
-
-
Quantification of DNA Synthesis:
-
Radiometric Assay:
-
Spot the reaction mixtures onto glass fiber filters.
-
Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Fluorescence Assay:
-
Follow the specific instructions for the fluorescently labeled dCTP and plate reader to measure the fluorescence intensity, which correlates with DNA synthesis.
-
-
Part 2: Determination of Ki using Kinetic Analysis
The data obtained from the activity assay can be used to determine the Ki value through graphical analysis, such as a Dixon plot.
Procedure:
-
Data Collection:
-
For each concentration of this compound used, you will have a set of reaction velocities (measured as CPM or fluorescence units per unit time) at varying dCTP concentrations.
-
-
Dixon Plot Construction:
-
Plot the reciprocal of the initial reaction velocity (1/V) on the y-axis against the inhibitor concentration ([I]) on the x-axis.
-
Create separate lines on the plot for each concentration of dCTP used.
-
The lines for a competitive inhibitor will intersect at a point to the left of the y-axis.
-
-
Ki Determination from Dixon Plot:
-
The x-coordinate of the intersection point of the lines corresponds to -Ki.
-
Visualizations
Competitive Inhibition of DNA Polymerase Alpha
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 3-Deoxyaphidicolin in cell culture media over time.
Technical Support Center: 3-Deoxyaphidicolin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using this compound in cell culture experiments.
Troubleshooting Guides
Issue 1: Suboptimal or No Inhibition of Cell Proliferation
| Possible Cause | Recommended Solution |
| Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment. | Verify Stability: Perform a stability study of this compound in your specific cell culture medium and conditions. A detailed protocol is provided below. Consider more frequent media changes with freshly prepared this compound if instability is observed. |
| Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit DNA polymerase α in your specific cell line. | Dose-Response Experiment: Perform a dose-response (concentration-response) experiment to determine the optimal inhibitory concentration for your cell line. |
| Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to DNA polymerase inhibitors. | Use a Sensitive Control Cell Line: Include a positive control cell line known to be sensitive to aphidicolin or other DNA replication inhibitors. |
| Solubility Issues: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Proper Solubilization: Ensure the stock solution is fully dissolved in an appropriate solvent like DMSO before diluting into the culture medium. Visually inspect for any precipitation after dilution. |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Recommended Solution |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Solvent Control: Include a vehicle control (culture medium with the same concentration of solvent) in your experiments. Keep the final solvent concentration below 0.5%. |
| Compound Concentration Too High: The concentration of this compound may be excessively high, leading to non-specific toxicity. | Optimize Concentration: Refer to your dose-response experiment to select a concentration that inhibits proliferation without causing widespread cell death. |
| Contamination: The cell culture may be contaminated with bacteria, fungi, or mycoplasma, which can be exacerbated by the stress of the compound. | Check for Contamination: Regularly test your cell cultures for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For cell culture applications, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] Ensure the compound is completely dissolved before further dilution.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C for long-term stability. For aphidicolin, a related compound, solutions in DMSO are stable for several months at -80°C.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions like cell culture media?
Q4: What is the mechanism of action of this compound?
A4: this compound is a specific inhibitor of eukaryotic DNA polymerase alpha.[4] By inhibiting this enzyme, it blocks DNA replication, leading to cell cycle arrest, typically at the G1/S phase boundary.[5]
Q5: Can I use this compound to synchronize cells?
A5: Yes, due to its ability to reversibly arrest the cell cycle at the G1/S phase, this compound, similar to its parent compound aphidicolin, can be used for cell synchronization.[5]
Data Presentation: Stability of this compound in Cell Culture Medium
As specific stability data for this compound is not widely published, the following table is provided as a template for researchers to present their own stability data generated using the protocol below.
| Time (Hours) | Temperature (°C) | Medium Type | Concentration of this compound (% Remaining) |
| 0 | 37 | DMEM + 10% FBS | 100% |
| 6 | 37 | DMEM + 10% FBS | User-determined value |
| 12 | 37 | DMEM + 10% FBS | User-determined value |
| 24 | 37 | DMEM + 10% FBS | User-determined value |
| 48 | 37 | DMEM + 10% FBS | User-determined value |
| 72 | 37 | DMEM + 10% FBS | User-determined value |
Experimental Protocol: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase and sample preparation (e.g., acetonitrile, methanol, water)
-
Analytical column suitable for small molecule analysis (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with the this compound stock solution to the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the spiked medium. This will serve as your reference for 100% compound stability.
-
Incubation: Place the remaining spiked medium in a sterile container in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots of the incubated medium.
-
Sample Preparation: For each time point, including T=0, prepare the sample for analysis. This may involve protein precipitation (e.g., by adding a cold organic solvent like acetonitrile), followed by centrifugation to remove precipitates.
-
HPLC/LC-MS Analysis: Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Mechanism of action of this compound in inhibiting DNA replication.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]
- 4. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Cell Cycle Arrest with 3-Deoxyaphidicolin
Welcome to the technical support center for 3-Deoxyaphidicolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during cell cycle arrest experiments using this DNA polymerase α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell cycle arrest?
A1: this compound is a derivative of aphidicolin, a tetracyclic diterpenoid antibiotic. Both compounds are specific inhibitors of B-family DNA polymerases, with a primary target of DNA polymerase α in eukaryotic cells.[1][2] By competitively inhibiting the dCTP-binding site of DNA polymerase α, this compound effectively halts DNA replication.[3] This blockade of DNA synthesis leads to the activation of the G1/S checkpoint, causing cells to arrest at the G1/S boundary or in early S-phase.[1][3][4]
Q2: What is the difference between this compound and Aphidicolin?
A2: this compound is a structural analog of aphidicolin. While both compounds share the same core mechanism of inhibiting DNA polymerase α, there may be slight differences in their potency and efficacy depending on the cell type and experimental conditions. Some studies suggest that modifications to the aphidicolin structure can lead to a moderate reduction in inhibitory properties.[2]
Q3: How can I confirm that my cells are arrested in the G1/S phase?
A3: The most common method for analyzing cell cycle distribution is flow cytometry.[5][6] Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI, and the fluorescence intensity of individual cells is measured. Cells in the G1 phase will have a 2N DNA content, while cells in the G2 and M phases will have a 4N DNA content. Cells in the S phase, actively replicating their DNA, will have a DNA content between 2N and 4N. A successful G1/S arrest will show a significant accumulation of cells in the G1 peak and a reduction in the S and G2/M populations compared to an asynchronous control.
Q4: What does an incomplete cell cycle arrest look like in a flow cytometry histogram?
A4: An incomplete G1/S arrest will be evident in a flow cytometry histogram as a less-than-expected increase in the G1 population and a persistent, significant population of cells in the S and G2/M phases. Instead of a sharp, high G1 peak, you may observe a broad G1 peak or a substantial number of cells distributed throughout the S phase.
Troubleshooting Incomplete Cell Cycle Arrest
A common challenge when using this compound is achieving a complete and uniform cell cycle arrest. The following guide addresses potential causes and solutions for incomplete synchronization.
Issue 1: Suboptimal Drug Concentration
Symptom: A significant proportion of cells continue to progress through the S and G2/M phases after treatment.
Possible Causes:
-
Concentration Too Low: The concentration of this compound may be insufficient to inhibit DNA polymerase α in all cells effectively.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to cell cycle inhibitors. An effective concentration in one cell line may be suboptimal in another.
Solutions:
-
Perform a Dose-Response Experiment: Titrate this compound across a range of concentrations to determine the optimal concentration for your specific cell line.
-
Consult Literature for Similar Cell Lines: While data for this compound is limited, reviewing literature for aphidicolin concentrations in your cell line or similar cell types can provide a good starting point.
Issue 2: Inappropriate Incubation Time
Symptom: Incomplete arrest or loss of synchrony over time.
Possible Causes:
-
Incubation Time Too Short: The incubation period may not be long enough for all cells in the population to reach the G1/S boundary.
-
Incubation Time Too Long: Prolonged exposure to DNA synthesis inhibitors can lead to cellular stress, apoptosis, or adaptation, causing some cells to escape the block.[7] Some cells might also metabolize the drug over extended periods.[8]
Solutions:
-
Optimize Incubation Time: Perform a time-course experiment to identify the optimal incubation duration. This is typically 1.5 to 2 times the length of the cell cycle for your specific cell line.
-
Consider a Double-Block Protocol: For tightly synchronized populations, a double-block protocol (e.g., a double aphidicolin block or a combination with another synchronizing agent like thymidine) can be more effective.[9][10][11]
Issue 3: Cell Culture Conditions
Symptom: Inconsistent results between experiments.
Possible Causes:
-
High Cell Density: Confluent or near-confluent cultures can exhibit altered cell cycle kinetics and reduced sensitivity to drugs due to contact inhibition.
-
Metabolic State of Cells: Cells should be in the exponential growth phase for optimal synchronization.
-
Drug Stability: this compound may degrade in cell culture medium over time, reducing its effective concentration.
Solutions:
-
Maintain Optimal Cell Density: Plate cells at a density that allows for exponential growth throughout the experiment. Avoid using confluent cultures.
-
Use Healthy, Exponentially Growing Cells: Ensure your cells are healthy and actively dividing before starting the synchronization protocol.
-
Prepare Fresh Drug Solutions: Prepare this compound solutions fresh for each experiment and consider the stability of the compound in your specific culture medium.[12][13]
Issue 4: Cell Line-Specific Resistance
Symptom: Consistently poor synchronization even after optimizing concentration and incubation time.
Possible Causes:
-
Expression of Drug Efflux Pumps: Some cancer cell lines overexpress multidrug resistance (MDR) transporters that can actively pump this compound out of the cell.
-
Mutations in DNA Polymerase α: Although rare, mutations in the drug-binding site of DNA polymerase α can confer resistance to aphidicolin and its analogs.[14]
-
Defects in Cell Cycle Checkpoint Machinery: Cells with mutations in key checkpoint proteins (e.g., p53, ATM, ATR) may fail to arrest properly in response to DNA replication stress.[15][16][17]
Solutions:
-
Use a Different Synchronization Agent: If your cell line is resistant to DNA polymerase inhibitors, consider using an agent with a different mechanism of action, such as a CDK4/6 inhibitor (for G1 arrest) or nocodazole (for M-phase arrest).[18]
-
Combine Inhibitors: In some cases, a combination of synchronizing agents at lower concentrations can be more effective and less toxic.[8]
Data Summary: Effective Concentrations of Aphidicolin
While specific IC50 values for this compound are not widely reported across multiple cell lines, data for its parent compound, aphidicolin, can provide a useful reference for determining starting concentrations for optimization.
| Cell Line | Drug | IC50 / Effective Concentration | Notes |
| HeLa (Human Cervical Cancer) | Aphidicolin | ~0.5 µM (moderate cytotoxicity)[9] | A 24-hour incubation is often used for synchronization.[11] |
| MCF-7 (Human Breast Cancer) | Aphidicolin | IC50 of 3.0 µM and 4.0 µM for some derivatives.[5] | Can induce G1 cell cycle arrest. |
| Jurkat (Human T-cell Leukemia) | Aphidicolin | Not widely reported. | General concentrations for leukemic cells can be informative. |
| RPE1 (Human Retinal Pigment Epithelial) | Aphidicolin | 2.5 - 10 µg/ml for 24 hours.[18] | Effective for S-phase synchronization after washout.[18] |
| Various Cancer Cell Lines | Aphidicolin | IC50 values ranged from 7.5 to 12 µM.[19] | |
| Chronic Lymphocytic Leukemia (CLL) cells | Aphidicolin | 3 µM used to enhance sensitivity to other drugs.[20][21] |
Experimental Protocols
Protocol 1: Cell Synchronization with this compound
-
Cell Plating: Plate cells at a low density (e.g., 20-30% confluency) to ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before use.
-
Treatment: Add the this compound-containing medium to the cells and incubate for a predetermined optimal time (e.g., 16-24 hours). The optimal time will vary depending on the cell line's doubling time.
-
Harvesting (for analysis of arrested cells): After incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash and Release (for synchrony release experiments): To release the cells from the G1/S block, gently wash the cells twice with pre-warmed, drug-free complete medium. Then, add fresh, pre-warmed complete medium and incubate. Harvest cells at various time points post-release to analyze their progression through the cell cycle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting the fluorescence signal from the DNA dye.
-
Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway: G1/S Checkpoint Activation by this compound
References
- 1. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 2. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 12. New Mechanism May Explain How Cancer Cells Become Resistant to Chemotherapy | Technology Networks [technologynetworks.com]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | The Plant DNA Damage Response: Signaling Pathways Leading to Growth Inhibition and Putative Role in Response to Stress Conditions [frontiersin.org]
- 18. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncologynews.com.au [oncologynews.com.au]
- 20. researchgate.net [researchgate.net]
- 21. Targeting DNA repair with aphidicolin sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Deoxyaphidicolin Applications in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Deoxyaphidicolin in cell culture, with a primary focus on reversing its effects for applications such as cell cycle synchronization.
Disclaimer: this compound is a structural and functional analog of Aphidicolin. Due to a greater abundance of published data for Aphidicolin, some of the protocols and troubleshooting advice provided here are based on findings with Aphidicolin and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a reversible inhibitor of eukaryotic DNA polymerase α.[1][2] It functions by competitively inhibiting the binding of deoxycytidine triphosphate (dCTP) to the polymerase, which halts DNA synthesis and effectively arrests cells at the G1/S boundary of the cell cycle.[1][2] This property makes it a valuable tool for synchronizing cell populations for various experimental purposes.
Q2: Is the effect of this compound reversible?
A2: Yes, the inhibitory effect of this compound on DNA synthesis is reversible.[3] This reversibility is a key feature that allows for its use in cell cycle synchronization. By washing the compound out of the cell culture medium, cells can re-enter the cell cycle and proceed through S phase in a synchronized manner.
Q3: What are the primary applications of this compound in cell culture?
A3: The primary application is for cell cycle synchronization at the G1/S transition. This is particularly useful for studying events specific to certain phases of the cell cycle. It is also used in studies of DNA replication and repair. Some evidence suggests that, like its analog aphidicolin, it may also influence cell differentiation processes.[4][5]
Q4: How do I remove this compound to reverse its effects?
A4: The most common method for reversing the effects of this compound is a thorough washout procedure. This involves removing the medium containing the inhibitor and washing the cells multiple times with fresh, pre-warmed medium to ensure complete removal of the compound.
Q5: Can this compound induce apoptosis?
A5: Prolonged exposure to DNA synthesis inhibitors can lead to cellular stress and may induce apoptosis in some cell lines. It is crucial to optimize the concentration and duration of this compound treatment to achieve effective cell cycle arrest with minimal cytotoxicity.
Troubleshooting Guides
Issue 1: Incomplete Reversal of Cell Cycle Arrest After Washout
| Possible Cause | Troubleshooting Step |
| Incomplete removal of this compound | Increase the number and volume of washes with fresh, pre-warmed medium. Ensure gentle swirling or rocking during washes to facilitate removal from the cell layer. |
| Sub-optimal washout medium | Use a complete culture medium containing all necessary growth factors and supplements to encourage cell cycle re-entry. |
| Cell line sensitivity | Some cell lines may be more sensitive to prolonged arrest. Reduce the incubation time with this compound or lower the concentration. |
| Cellular senescence | Extended arrest can sometimes trigger senescence. Assess for markers of senescence (e.g., SA-β-gal staining). |
Issue 2: High Cell Death (Apoptosis) After Releasing the Block
| Possible Cause | Troubleshooting Step |
| Toxicity from prolonged arrest | Decrease the duration of exposure to this compound. Optimize the concentration to the lowest effective level for your cell line. |
| Cellular stress during washout | Handle cells gently during the washout procedure. Use pre-warmed solutions to avoid temperature shock. |
| Nutrient depletion | Ensure the washout medium is fresh and contains adequate nutrients to support recovery and proliferation. |
| Activation of DNA damage response | Prolonged inhibition of DNA replication can be interpreted by the cell as DNA damage. Assess for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3, Annexin V staining). |
Issue 3: Asynchronous Re-entry into the Cell Cycle
| Possible Cause | Troubleshooting Step |
| Heterogeneous cell population | Ensure a healthy, asynchronously dividing population before applying this compound. Avoid using cells that are confluent or have been in culture for too long. |
| Variability in washout timing | Perform the washout procedure quickly and consistently across all samples to ensure a uniform release from the G1/S block. |
| Cell-cell contact inhibition | Plate cells at a density that will not lead to contact inhibition immediately after release from the cell cycle block. |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization with this compound and Reversal
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Flow cytometry reagents for cell cycle analysis (e.g., Propidium Iodide)
Procedure:
-
Plating: Seed cells at a density that will allow for proliferation without reaching confluency during the experiment. Allow cells to attach and resume proliferation overnight.
-
Treatment: Add this compound to the culture medium at a pre-determined optimal concentration. The effective concentration can vary between cell lines and should be determined empirically. A starting concentration analogous to aphidicolin (1-5 µg/mL) can be tested.[1]
-
Incubation: Incubate the cells with this compound for a period sufficient to arrest the majority of the population at the G1/S boundary (typically 12-24 hours).
-
Washout (Reversal):
-
Aspirate the medium containing this compound.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium.
-
-
Recovery and Analysis: At various time points after the washout, harvest cells for analysis.
-
Cell Cycle Analysis: Fix cells in ethanol and stain with a DNA-intercalating dye (e.g., Propidium Iodide). Analyze by flow cytometry to monitor progression through S, G2, and M phases.
-
Proliferation Assay: Measure cell proliferation using assays such as MTT, WST-1, or BrdU incorporation.
-
Protocol 2: Assessment of Cell Viability and Apoptosis Post-Reversal
Materials:
-
Cells released from this compound block (from Protocol 1)
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Harvest Cells: At desired time points after washout, harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary
The following table summarizes typical concentrations and effects of Aphidicolin, which can be used as a starting point for optimizing experiments with this compound.
| Parameter | Aphidicolin | Reference |
| Typical Concentration for Cell Cycle Arrest | 1-10 µg/mL (depending on cell line) | [1] |
| Inhibitory Constant (Ki) for DNA Polymerase α | Varies by organism and experimental conditions | |
| Ki for this compound (Sea Urchin) | 0.44 µg/mL (competitive with dCTP) | [1] |
| Typical Incubation Time for Synchronization | 12-24 hours | |
| Expected % of Cells in G1/S after Arrest | > 80% |
Visualizations
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aphidicolin, an inhibitor of DNA replication, blocks the TPA-induced differentiation of a human megakaryoblastic cell line, MEG-O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of aphidicolin on Friend erythroleukemia cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating degradation of 3-Deoxyaphidicolin in experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the degradation of 3-Deoxyaphidicolin in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of aphidicolin, a tetracyclic diterpenoid isolated from the mold Cephalosporium aphidicola.[1][2] Like its parent compound, this compound is an inhibitor of B-family DNA polymerases, particularly DNA polymerase alpha in eukaryotes.[3][4] This inhibitory action blocks DNA replication, leading to its antimitotic and antiviral properties.[1][2] It achieves this by competitively inhibiting the incorporation of dCTP during DNA synthesis.[3]
Q2: What are the primary factors that can cause degradation of this compound in an experimental setting?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of related diterpenoids and general principles of chemical stability, the primary factors of concern are:
-
pH: Exposure to strongly acidic or alkaline conditions can catalyze hydrolysis or rearrangement of the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidizing agents may lead to the modification of its functional groups.
-
Light: Prolonged exposure to UV or high-intensity light can induce photolytic degradation.
-
Inappropriate Solvents: While DMSO is a common solvent, its purity and water content can influence compound stability.
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: To maximize the shelf-life of your this compound stock solution, the following protocol is recommended:
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare the initial concentrated stock solution.
-
Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store these aliquots at -20°C or -80°C for long-term storage.
-
Working Solutions: For preparing working solutions, thaw a single aliquot and dilute it in your final aqueous buffer or cell culture medium immediately before use. Do not store diluted aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in assays. | Degradation of this compound in stock or working solutions. | 1. Prepare a fresh stock solution of this compound from a new powder vial. 2. Perform a dose-response curve to verify the IC50 of the new stock. 3. Avoid storing diluted working solutions; prepare them fresh for each experiment. |
| Precipitate forms when diluting the DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility in the final aqueous medium. | 1. Increase the percentage of DMSO in the final working solution (while ensuring it is not detrimental to your experimental system). 2. Decrease the final concentration of this compound. 3. Consider using a different solvent system if compatible with your experiment. |
| Gradual loss of activity over the course of a long-term experiment. | Instability of this compound in the experimental medium at 37°C. | 1. Replenish the medium with freshly diluted this compound at regular intervals. 2. If possible, conduct the experiment at a lower temperature. 3. Assess the stability of this compound in your specific medium over the time course of the experiment using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound using HPLC (General Method)
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in cell culture medium at 37°C).
Materials:
-
This compound working solution in the test medium.
-
Incubator set to the experimental temperature (e.g., 37°C).
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: Acetonitrile and water (gradient elution may be required).
-
Control samples (freshly prepared this compound in the same medium).
Procedure:
-
Prepare a working solution of this compound in the desired experimental medium at the final experimental concentration.
-
Immediately inject a sample (t=0) into the HPLC to obtain the initial peak area, representing 100% integrity.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Monitor the chromatogram for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
Data Presentation:
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 24 | 75.3 |
| 48 | 55.1 |
Note: This data is illustrative. Users should perform their own stability studies for their specific experimental conditions.
Visualizations
Caption: Workflow for the preparation and use of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3-Deoxyaphidicolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 3-Deoxyaphidicolin in cancer cell lines.
Introduction
This compound, an analog of aphidicolin, is a potent and specific inhibitor of eukaryotic DNA polymerase α.[1] By competing with dCTP, it blocks DNA synthesis, leading to cell cycle arrest in the early S phase.[1] This targeted action makes it a valuable tool in cancer research. However, as with many targeted therapies, cancer cells can develop resistance, limiting its therapeutic potential. This guide addresses common challenges and provides strategies to understand and overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible inhibitor of eukaryotic DNA polymerase α.[1] It acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP). By binding to the dCTP binding site on DNA polymerase α, it stalls DNA replication, leading to an arrest of the cell cycle in the early S phase.[1] This specific inhibition of DNA synthesis is its primary mode of anti-cancer activity.
Q2: How do cancer cells develop resistance to this compound?
A2: Resistance to this compound, similar to its parent compound aphidicolin, can arise through several mechanisms:
-
Target Alteration: Mutations in the gene encoding DNA polymerase α (POLA1) can alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Target Overexpression: Increased expression of DNA polymerase α can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[2]
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove this compound from the cell, lowering its intracellular concentration.
-
Bypass Pathways: Upregulation of alternative DNA polymerases or DNA damage tolerance pathways, such as translesion synthesis (TLS), can allow the cell to bypass the blocked replication forks.
Q3: My cells are showing reduced sensitivity to this compound. How can I confirm if they have developed resistance?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[3][4]
Q4: What are the potential strategies to overcome resistance to this compound?
A4: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of other cellular pathways can create synthetic lethality. For example, combining it with inhibitors of DNA repair pathways (e.g., PARP inhibitors) or pro-survival signaling pathways (e.g., PI3K/AKT inhibitors) may re-sensitize resistant cells.
-
Targeting Bypass Pathways: Identifying and inhibiting the specific bypass pathways that are upregulated in resistant cells can restore sensitivity.
-
Development of Novel Analogs: Designing new analogs of this compound that can bind to the mutated target or evade efflux pumps may be a long-term strategy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Gradual loss of this compound efficacy over time. | Development of acquired resistance in the cell population. | 1. Perform an IC50 determination to quantify the level of resistance.2. Isolate and expand resistant clones for further characterization.3. Analyze the expression and sequence of DNA polymerase α.4. Investigate the activation of bypass signaling pathways. |
| High intrinsic resistance in a new cancer cell line. | Pre-existing mutations in DNA polymerase α or high expression of efflux pumps. | 1. Sequence the POLA1 gene to check for mutations.2. Assess the expression levels of common ABC transporters (e.g., P-glycoprotein).3. Consider using a different cell line that is known to be sensitive. |
| Inconsistent results in cell viability assays. | Heterogeneous cell population with varying degrees of resistance. | 1. Perform single-cell cloning to isolate and characterize subpopulations.2. Ensure consistent cell culture conditions and passage numbers. |
| This compound is effective at inhibiting DNA synthesis but does not induce cell death. | Cell cycle arrest is not efficiently leading to apoptosis. | 1. Investigate the status of apoptotic signaling pathways (e.g., p53, Bcl-2 family proteins).2. Consider combining this compound with a pro-apoptotic agent. |
Quantitative Data
The development of resistance to DNA polymerase inhibitors is often associated with a significant increase in the concentration of the drug required to inhibit the target enzyme or cell growth. The following table presents data from a study on aphidicolin-resistant Drosophila melanogaster cell lines, which illustrates the potential magnitude of this change.
| Cell Line | Target Enzyme | Inhibitor | Apparent Ki (nM) | Fold Resistance |
| Wild-Type | DNA Polymerase α | Aphidicolin | 12 | 1x |
| aph-10 (Resistant Mutant) | DNA Polymerase α | Aphidicolin | >100 | >8.3x |
Data adapted from Sugino, A., & Nakayama, K. (1980). DNA polymerase alpha mutants from a Drosophila melanogaster cell line. PNAS.[2]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each step, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose escalation. This process can take several months.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreservation: Cryopreserve the resistant cell line at different passages.
Protocol 2: Analysis of DNA Polymerase α (POLA1) Gene Expression and Mutation
Objective: To determine if resistance is associated with changes in the expression or sequence of the target protein.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
RNA and DNA extraction kits
-
cDNA synthesis kit
-
qPCR primers for POLA1 and a housekeeping gene
-
PCR primers for amplifying the POLA1 coding sequence
-
Sanger sequencing reagents and access to a sequencer
Methodology:
-
RNA Extraction and qPCR:
-
Extract total RNA from both sensitive and resistant cell lines.
-
Synthesize cDNA.
-
Perform quantitative PCR (qPCR) to measure the relative mRNA expression level of POLA1 in resistant cells compared to sensitive cells. Normalize to a stable housekeeping gene.
-
-
DNA Extraction, PCR, and Sequencing:
-
Extract genomic DNA from both cell lines.
-
Amplify the coding sequence of the POLA1 gene using PCR.
-
Purify the PCR products and perform Sanger sequencing to identify any mutations in the resistant cell line compared to the parental line.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Experimental Workflow for Characterizing Resistance
Logical Troubleshooting Flowchart
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA polymerase alpha mutants from a Drosophila melanogaster cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 4. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Deoxyaphidicolin Efficacy and Serum Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deoxyaphidicolin. The content focuses on the critical impact of serum concentration on the compound's efficacy in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected potency (higher IC50 value) of this compound in our cell-based assay. What could be the cause?
A1: A common reason for reduced potency of a compound in cell culture is its binding to serum proteins, primarily albumin. This compound, a hydrophobic molecule, is predicted to bind to serum proteins. This binding sequesters the compound, reducing the free concentration available to enter the cells and inhibit its target, DNA polymerase alpha. The result is an apparent decrease in efficacy.
Q2: How does serum protein binding affect this compound's mechanism of action?
A2: Serum protein binding does not alter the fundamental mechanism of action of this compound, which is the competitive inhibition of DNA polymerase alpha with respect to dCTP.[1] However, by reducing the bioavailable concentration of the drug, serum proteins can significantly diminish the extent of this inhibition at a given total concentration.
Q3: Our lab is trying to synchronize cells using this compound, but the results are inconsistent. Could serum be a factor?
A3: Yes, serum concentration is a critical and often overlooked variable in cell synchronization protocols. The growth factors present in serum stimulate cell cycle progression, while this compound blocks it at the G1/S phase transition by inhibiting DNA synthesis.[2][3] Variations in serum concentration between experiments can alter the balance between these opposing signals, leading to inconsistent synchronization. For some synchronization protocols, a period of serum starvation is employed to arrest cells in G0/G1 before the addition of the synchronizing agent.[4][5]
Q4: Is this compound stable in media containing serum?
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Serum Concentration | Ensure the same type and percentage of serum (e.g., Fetal Bovine Serum, FBS) is used across all experiments. Document the serum lot number, as lot-to-lot variability in protein content can occur. |
| Different Cell Seeding Densities | Cell density can influence the apparent IC50. Standardize the cell seeding density for all assays. |
| Variations in Incubation Time | The duration of exposure to this compound can affect the observed IC50. Use a consistent incubation time for all experiments. |
Issue 2: this compound Appears Ineffective in a New Cell Line
| Potential Cause | Troubleshooting Step |
| High Serum Requirement of the Cell Line | Some cell lines require higher serum concentrations for optimal growth. This will increase protein binding and may necessitate the use of higher concentrations of this compound to observe an effect. |
| Expression Level of DNA Polymerase Alpha | Differences in the expression level of the target protein, DNA polymerase alpha, could influence the compound's efficacy. |
| Cell Line Specific Drug Efflux | The cell line may possess active drug efflux pumps that reduce the intracellular concentration of this compound. |
Quantitative Data
Due to the limited availability of public data directly comparing this compound IC50 values at different serum concentrations, the following table presents a hypothetical but expected trend based on the principles of serum protein binding. Researchers are strongly encouraged to generate their own data using the protocol provided below.
Table 1: Expected Impact of Serum Concentration on this compound IC50 Values
| Serum Concentration (%) | Expected IC50 Range (µM) | Rationale |
| 0 (Serum-free) | 0.1 - 1.0 | Baseline potency with no serum protein binding. |
| 2 | 0.5 - 5.0 | Moderate increase in IC50 due to some protein binding. |
| 10 | 2.0 - 20.0 | Significant increase in IC50 as a higher fraction of the drug is bound to serum proteins. |
| 20 | 5.0 - 50.0 | Further increase in IC50 with a larger pool of binding proteins. |
Note: These are hypothetical values and will vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
Objective: To quantify the impact of serum protein binding on the efficacy of this compound by measuring its IC50 value in a cell proliferation assay at different serum concentrations.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium (with standard serum concentration, e.g., 10% FBS)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Media with Varying Serum Concentrations: Prepare batches of cell culture medium with different final concentrations of FBS (e.g., 0%, 2%, 5%, 10%, and 20%).
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in their standard growth medium (e.g., 10% FBS) and allow them to attach overnight.
-
Drug Treatment:
-
The next day, remove the seeding medium.
-
Add fresh medium containing the different serum concentrations to the respective wells.
-
Prepare serial dilutions of this compound in each of the prepared serum-containing media.
-
Add the drug dilutions to the cells. Include vehicle control (DMSO) wells for each serum concentration.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Cell Viability Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit a dose-response curve to the data for each serum concentration to determine the IC50 value.
-
Visualizations
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: 3-Deoxyaphidicolin versus Aphidicolin
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating biological pathways and developing novel therapeutics. Aphidicolin, a tetracyclic diterpenoid, is a well-established inhibitor of DNA replication in eukaryotic cells and has been a valuable tool in cell biology research for decades. Its analog, 3-Deoxyaphidicolin, presents a structurally similar alternative. This guide provides a detailed comparison of the efficacy of this compound and Aphidicolin, supported by available experimental data, to aid in the selection of the most suitable compound for specific research needs.
Mechanism of Action: Targeting the DNA Replication Machinery
Both this compound and Aphidicolin exert their biological effects by inhibiting eukaryotic DNA polymerase α, a key enzyme responsible for initiating DNA replication.[1][2] Aphidicolin has also been shown to inhibit DNA polymerase δ.[3] This inhibition is reversible and occurs through a competitive mechanism with respect to dCTP, one of the deoxynucleoside triphosphates required for DNA synthesis.[1] By binding to DNA polymerase α, these compounds stall the replication fork, leading to an arrest of the cell cycle at the G1/S phase boundary.[4] This synchronized cell population can be a valuable tool for studying cell cycle progression and DNA replication dynamics.
Quantitative Comparison of Efficacy
To provide a clear comparison of the inhibitory potential of this compound and Aphidicolin, the following tables summarize available quantitative data from in vitro and cell-based assays.
Table 1: Inhibition of DNA Polymerase α
| Compound | Source of DNA Polymerase α | Inhibition Constant (Ki) |
| This compound | Sea Urchin | 0.44 µg/mL[1] |
| Aphidicolin-17-monoacetate | Sea Urchin | 0.89 µg/mL[1] |
Note: The study by Haraguchi et al. (1983) directly compared this compound with Aphidicolin-17-monoacetate, another derivative of Aphidicolin. While a direct Ki for Aphidicolin was not provided in the abstract, the data suggests that this compound is a potent inhibitor of DNA polymerase α. Another study mentions that 3-deoxy aphidicolin derivatives show a moderate 3- to 10-fold reduction in inhibitory properties compared to aphidicolin itself.[2]
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 | Assay |
| Aphidicolin | HCT-116 (Colon Carcinoma) | 9 µM | WST-1 |
| Aphidicolin | HL-60 (Promyelocytic Leukemia) | 24.4 µM | Not Specified |
| This compound | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the key experiments cited in the comparison of this compound and Aphidicolin.
DNA Polymerase α Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified DNA polymerase α.
Materials:
-
Purified DNA polymerase α (e.g., from sea urchin embryos or HeLa cells)[1]
-
Activated DNA (template)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and [³H]dCTP)
-
Assay buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)
-
Inhibitor compounds (this compound and Aphidicolin) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activated DNA, dATP, dGTP, dTTP, and [³H]dCTP.
-
Add varying concentrations of the inhibitor (this compound or Aphidicolin) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified DNA polymerase α.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]dCTP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki value using appropriate kinetic models.
Cell Viability/Cytotoxicity Assay (WST-1 Assay)
This colorimetric assay determines the number of viable cells in a culture by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6]
Materials:
-
Human cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
96-well microplates
-
Inhibitor compounds (this compound and Aphidicolin)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Aphidicolin for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
At the end of the treatment period, add WST-1 reagent to each well.
-
Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting the data and fitting it to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9][10][11]
Materials:
-
Cells treated with inhibitor compounds or vehicle control
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by slowly adding cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Generate a histogram of DNA content to visualize the cell cycle distribution and quantify the percentage of cells in each phase.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound and Aphidicolin.
Caption: Experimental workflow for comparing the efficacy of the two compounds.
Conclusion
Both this compound and Aphidicolin are effective inhibitors of eukaryotic DNA polymerase α, leading to cell cycle arrest at the G1/S boundary. The available data suggests that this compound is a potent inhibitor, with a Ki value in the same range as other aphidicolin derivatives. However, a direct and comprehensive comparison of their cellular efficacy is hampered by the lack of publicly available IC50 data for this compound. Aphidicolin, being more extensively studied, has well-documented IC50 values in various cell lines.
For researchers requiring a well-characterized tool for inducing G1/S arrest with established effective concentrations in multiple cell systems, Aphidicolin remains the standard choice. This compound, however, presents a viable alternative, particularly in studies focused on the structure-activity relationship of DNA polymerase α inhibitors or where subtle differences in inhibitory profiles are being investigated. The choice between these two compounds will ultimately depend on the specific experimental context and the level of characterization required. Further studies determining the cytotoxic and anti-proliferative effects of this compound across a panel of cell lines would be invaluable for a more complete comparative assessment.
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to 3-Deoxyaphidicolin and Other DNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Deoxyaphidicolin with other prominent DNA polymerase inhibitors. The information presented herein is curated from experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to DNA Polymerase Inhibition
DNA polymerases are crucial enzymes responsible for DNA replication and repair. Their inhibition is a key therapeutic strategy in cancer and viral infections. DNA polymerase inhibitors can be broadly categorized based on their mechanism of action, which includes competitive inhibition with respect to deoxynucleoside triphosphates (dNTPs), non-competitive inhibition, and chain termination upon incorporation into the growing DNA strand. This guide focuses on comparing this compound, a derivative of the tetracyclic diterpenoid aphidicolin, with other well-established DNA polymerase inhibitors.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and other selected DNA polymerase inhibitors. It is important to note that the inhibitory values (Ki and IC50) are context-dependent and can vary based on the specific assay conditions, including the enzyme source, substrate concentration, and the nature of the template-primer.
| Inhibitor | Target DNA Polymerase | Mechanism of Action | Ki | IC50 |
| This compound | DNA Polymerase α | Competitive with dCTP | 0.44 µg/mL[1] | Not widely reported |
| Aphidicolin | DNA Polymerase α, δ, ε | Competitive with dCTP | Ki = 0.2 µM when dG is the next templating base[2] | 2.4 - 16 µM[3] |
| Cytarabine (Ara-C) | DNA Polymerase | Competitive with dCTP, Chain termination | - | 16 nM (in CCRF-CEM cells)[4][5] |
| Gemcitabine (dFdC) | DNA Polymerase | Chain termination | - | 3.75 ng/mL (MiaPaca-2) - 50 ng/mL (AsPC-1)[6] |
| Foscarnet (PFA) | Viral DNA Polymerase | Non-competitive (pyrophosphate analog) | - | ≤400 µM (sensitive CMV)[7] |
Note: The Ki value for this compound is presented in µg/mL. For comparison, the molecular weight of this compound is approximately 322.48 g/mol , which would make the Ki approximately 1.36 µM. Direct comparison of Ki and IC50 values should be made with caution as they are determined by different experimental methods and represent different aspects of enzyme inhibition.
Mechanism of Action: A Closer Look
This compound and Aphidicolin: These tetracyclic diterpenoids act as specific inhibitors of B-family DNA polymerases, particularly DNA polymerase α. Their mechanism is competitive with respect to dCTP[1]. The removal of the 3-hydroxyl group in this compound results in a moderate reduction in inhibitory properties compared to aphidicolin, suggesting this group is not critical for the interaction with the enzyme[8].
Nucleoside Analogs (Cytarabine and Gemcitabine): These drugs are prodrugs that are phosphorylated intracellularly to their active triphosphate forms. They act as competitive inhibitors of dNTPs and, upon incorporation into the DNA strand, lead to chain termination, thereby halting DNA synthesis[5][9][10][11].
Pyrophosphate Analogs (Foscarnet): Foscarnet mimics the pyrophosphate molecule and directly inhibits the pyrophosphate binding site on viral DNA polymerases, preventing the cleavage of pyrophosphate from dNTPs and thus inhibiting DNA chain elongation[12].
Signaling Pathway and Experimental Workflow
To visualize the site of action of these inhibitors, a diagram of the eukaryotic DNA replication fork is provided below. This is followed by a generalized workflow for a DNA polymerase inhibition assay.
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA polymerase alpha subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Cytarabine | Ara-C | DNA synthesis inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
3-Deoxyaphidicolin: A Potent and Specific Inhibitor of DNA Polymerase Alpha
For researchers, scientists, and professionals in drug development, the precise selection of molecular tools is paramount for advancing our understanding of cellular processes and for the discovery of new therapeutic agents. This guide provides a comprehensive comparison of 3-Deoxyaphidicolin, a specific inhibitor of DNA polymerase alpha, with other alternative inhibitors. We present supporting experimental data, detailed protocols, and visualizations to objectively evaluate its performance and specificity.
This compound, an analog of aphidicolin, has demonstrated marked inhibition of in vivo DNA synthesis.[1] Its mechanism of action is characterized by a high degree of specificity for DNA polymerase alpha (Pol α), a key enzyme in eukaryotic DNA replication.[1] This specificity makes it a valuable tool for dissecting the intricacies of DNA replication and for potential therapeutic applications targeting uncontrolled cell proliferation.
Comparative Analysis of Inhibitor Specificity
The efficacy and utility of a DNA polymerase inhibitor are defined by its potency and, crucially, its specificity for the target enzyme. An ideal inhibitor will exhibit high affinity for the target polymerase while showing minimal to no activity against other polymerases, thereby reducing off-target effects.
Table 1: Comparison of Inhibition Constants (Ki) for Various DNA Polymerase Inhibitors
| Inhibitor | DNA Polymerase α (Ki in µg/mL) | DNA Polymerase β | DNA Polymerase γ |
| This compound | 0.44 [1] | Not Inhibited [1] | Not Inhibited [1] |
| Aphidicolin-17-monoacetate | 0.89[1] | Not Inhibited[1] | Not Inhibited[1] |
| Aphidicolin | Competitive with dCTP[2] | Less Sensitive | Less Sensitive |
| Butylphenyl-dGTP | < 1 µM (effective inhibition) | > 100 µM (required for similar inhibition) | - |
As illustrated in the table, this compound exhibits a low Ki value for DNA polymerase alpha, indicating potent inhibition.[1] Crucially, it does not inhibit DNA polymerase beta (Pol β) or DNA polymerase gamma (Pol γ), highlighting its exceptional specificity.[1] In comparison, while aphidicolin is also a known Pol α inhibitor, this compound demonstrates comparable or even more potent and specific activity.[1][2] Butylphenyl-dGTP, another inhibitor, shows differential inhibition between Pol α and Pol δ, further emphasizing the unique specificity profile of each inhibitor.
Experimental Protocols
To validate the specificity of this compound and other inhibitors, a robust and reproducible experimental protocol is essential. Below is a detailed methodology for a DNA polymerase inhibition assay.
DNA Polymerase Inhibition Assay Protocol
This protocol is designed to determine the inhibitory effect of a compound on the activity of different DNA polymerases.
Materials:
-
Purified DNA polymerases (alpha, beta, and gamma)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dCTP or [α-³²P]dCTP) or a fluorescently labeled dNTP.
-
Reaction buffer: Typically contains Tris-HCl, MgCl₂, KCl, and dithiothreitol (DTT) at optimal pH and concentrations for the specific polymerase.
-
Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent like DMSO).
-
Stop solution (e.g., EDTA or a solution for precipitating DNA like trichloroacetic acid).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated DNA, and all four dNTPs (one of which is labeled).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction tubes. Include a control tube with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified DNA polymerase to each tube.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes), ensuring the reaction proceeds in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification of DNA Synthesis:
-
Radiolabeled Method: Precipitate the newly synthesized DNA, collect it on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Method: Measure the fluorescence signal of the incorporated labeled dNTPs using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) and the Ki value through kinetic analysis (e.g., Lineweaver-Burk plots).
To determine the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the inhibitor and the competing dNTP (in the case of this compound, dCTP).[1]
Mechanism of Action and Cellular Response
Inhibition of DNA polymerase alpha by agents like this compound leads to replication stress, which in turn activates cellular checkpoint pathways to arrest the cell cycle and allow for potential repair.
Caption: Inhibition of DNA Polymerase Alpha triggers the ATR/Chk1 signaling cascade.
The inhibition of Pol α by this compound causes the stalling of replication forks, leading to the accumulation of single-stranded DNA (ssDNA).[3] This ssDNA is coated by Replication Protein A (RPA), which then recruits and activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[4] Activated ATR phosphorylates and activates the checkpoint kinase Chk1.[3][4] Phosphorylated Chk1 then orchestrates a cell cycle arrest, primarily at the G1/S and G2/M transitions, to prevent cells with incompletely replicated DNA from progressing through the cell cycle.[5]
Experimental Workflow for Specificity Validation
A logical workflow is critical for systematically validating the specificity of a DNA polymerase inhibitor.
Caption: A systematic approach to validating the specificity of a DNA polymerase inhibitor.
This workflow begins with the purification of the DNA polymerases of interest. Subsequently, the DNA polymerase inhibition assay is performed to generate dose-response curves and determine IC50 values. Further kinetic analysis reveals the inhibition constant (Ki) and the mode of inhibition. Finally, a direct comparison of the inhibitory activities across the different polymerases allows for a conclusive assessment of the inhibitor's specificity.
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication stress activates DNA polymerase alpha-associated Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Deoxyaphidicolin's Cross-Reactivity with DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Deoxyaphidicolin's Inhibitory Profile Against Key DNA Polymerases.
This guide provides a detailed comparison of the inhibitory effects of this compound, an analog of the well-characterized DNA polymerase inhibitor Aphidicolin, across a range of DNA polymerases. Understanding the cross-reactivity of this compound is crucial for its application in research and as a potential therapeutic agent. This document summarizes key quantitative data, outlines experimental methodologies for assessing polymerase inhibition, and provides visual representations of experimental workflows and comparative inhibitory profiles.
Data Summary: Inhibitory Potency of this compound and Aphidicolin
The inhibitory effects of this compound and its parent compound, Aphidicolin, on various DNA polymerases are summarized below. The data highlights the specificity and comparative potency of these compounds.
| Compound | DNA Polymerase | Organism/Cell Line | Inhibition Constant (Ki) | Inhibition Type |
| This compound | Alpha (α) | Sea Urchin | 0.44 µg/mL | Competitive with dCTP |
| Beta (β) | Sea Urchin | No Inhibition | - | |
| Gamma (γ) | Sea Urchin | No Inhibition | - | |
| Delta (δ) | - | Estimated 3- to 10-fold higher than Aphidicolin | - | |
| Epsilon (ε) | - | Estimated 1.8 - 6 µM | - | |
| Aphidicolin | Alpha (α) | - | - | Competitive with dCTP |
| Delta (δ) | - | - | Inhibitor | |
| Epsilon (ε) | Calf Thymus | ~0.6 µM | Competitive with dNTPs |
Experimental Protocols
A standardized in vitro DNA polymerase inhibition assay is essential for determining and comparing the inhibitory constants (Ki or IC50) of compounds like this compound. Below is a detailed methodology for such an assay.
In Vitro DNA Polymerase Inhibition Assay
1. Objective: To determine the inhibitory effect of a test compound on the activity of a specific DNA polymerase.
2. Materials:
- Purified DNA polymerase (e.g., DNA polymerase α, δ, ε)
- Activated DNA template (e.g., calf thymus DNA treated with DNase I)
- Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
- Radioactively labeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)
- Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation cocktail and counter
3. Procedure:
- Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA template, and all four dNTPs, including the radioactively labeled dNTP.
- Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction tubes. A control reaction without the inhibitor should be included.
- Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to the reaction mixture.
- Incubation: Incubate the reaction tubes at the optimal temperature for the specific DNA polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding cold TCA.
- Precipitation and Filtration: Precipitate the newly synthesized, radioactively labeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.
- Washing: Wash the filters with cold TCA and ethanol to remove unincorporated dNTPs.
- Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the control reaction.
- Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the DNA polymerase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the inhibitor and one of the dNTPs. Analyze the data using Lineweaver-Burk or Dixon plots.
Visualizations
Experimental Workflow for DNA Polymerase Inhibition Assay
Caption: Workflow of the in vitro DNA polymerase inhibition assay.
Comparative Inhibitory Profile of Aphidicolin and this compound
Caption: Comparative inhibition of DNA polymerases by Aphidicolin and this compound.
Concluding Remarks
This compound demonstrates a more selective inhibition profile compared to its parent compound, Aphidicolin. It is a potent inhibitor of DNA polymerase alpha, with a competitive mode of action with respect to dCTP.[2] Notably, it does not inhibit DNA polymerases beta and gamma.[2] While direct quantitative data for its effect on DNA polymerases delta and epsilon are limited, existing evidence suggests a significantly reduced inhibitory activity compared to Aphidicolin.[1] This increased specificity makes this compound a valuable tool for dissecting the specific roles of DNA polymerase alpha in cellular processes and a potential lead compound for the development of more targeted therapeutic agents. Further research is warranted to precisely quantify its inhibitory constants against a broader range of DNA polymerases.
References
- 1. DNA polymerase epsilon: aphidicolin inhibition and the relationship between polymerase and exonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of 3-Deoxyaphidicolin and Hydroxyurea for cell cycle arrest.
For researchers, scientists, and drug development professionals navigating the complexities of cell cycle manipulation, the choice of a synchronizing agent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of two widely used S-phase arresting agents: 3-Deoxyaphidicolin and Hydroxyurea. By delving into their mechanisms of action, efficacy, and potential side effects, supported by available experimental data, this document aims to equip researchers with the knowledge to make an informed choice for their specific research needs.
Executive Summary
Both this compound and Hydroxyurea are effective at inducing cell cycle arrest in the S-phase, a crucial checkpoint for DNA replication. However, they achieve this through distinct mechanisms, which in turn influences their specificity, potential for off-target effects, and cytotoxicity. This compound, a derivative of Aphidicolin, directly inhibits DNA polymerase α, a key enzyme in DNA replication. In contrast, Hydroxyurea primarily targets ribonucleotide reductase (RNR), leading to a depletion of the deoxynucleotide triphosphate (dNTP) pool necessary for DNA synthesis. Recent evidence also points to a secondary mechanism for Hydroxyurea involving the generation of reactive oxygen species (ROS). This fundamental difference in their mode of action has significant implications for their application in research and therapeutics.
Mechanism of Action: A Tale of Two Pathways
The distinct approaches of this compound and Hydroxyurea in halting the cell cycle are a key differentiating factor.
This compound: This compound acts as a specific and reversible inhibitor of DNA polymerase α. By directly binding to this enzyme, it competitively inhibits the incorporation of dCTP, thereby stalling the replication fork and arresting cells at the G1/S boundary or in early S-phase. This targeted approach avoids the widespread metabolic disruptions associated with dNTP pool depletion.
Hydroxyurea: The primary and most well-understood mechanism of Hydroxyurea is the inhibition of ribonucleotide reductase (RNR). RNR is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, Hydroxyurea effectively depletes the cellular dNTP pool, leading to replication stress and the activation of the S-phase checkpoint. More recent studies have revealed that Hydroxyurea also induces the production of reactive oxygen species (ROS), which can contribute to its cell cycle arrest effects and cytotoxicity.
Performance Comparison: A Data-Driven Analysis
| Feature | This compound | Hydroxyurea |
| Target | DNA Polymerase α | Ribonucleotide Reductase (RNR), induces ROS |
| Stage of Arrest | G1/S boundary or early S-phase | S-phase |
| Specificity | High, targets a specific enzyme in DNA replication. | Lower, affects dNTP synthesis and induces oxidative stress. |
| Reversibility | Generally considered readily reversible. | Reversibility can be slower and concentration-dependent. |
| Reported Ki value | 0.44 µg/mL for DNA polymerase α (sea urchin) | - |
| Common Concentration | 1-10 µg/mL (based on Aphidicolin data) | 0.2-2 mM |
| Cytotoxicity | Generally lower, as it doesn't deplete dNTPs. | Can be cytotoxic, especially at higher concentrations or with prolonged exposure, partly due to ROS production. |
Experimental Protocols: A Guide to Implementation
The successful application of these compounds for cell cycle synchronization hinges on optimized experimental protocols.
This compound Cell Synchronization Protocol (General)
Note: This is a general protocol based on the use of Aphidicolin, the parent compound of this compound. Optimization for specific cell lines and experimental conditions is crucial.
-
Cell Seeding: Plate cells at a density that will not allow them to reach confluency during the synchronization period.
-
Drug Addition: Add this compound to the culture medium at a final concentration typically ranging from 1 to 10 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 12-24 hours. The duration of incubation will depend on the cell cycle length of the specific cell line.
-
Release from Arrest: To release the cells from the S-phase block, wash the cells twice with pre-warmed, drug-free medium and then add fresh, complete medium.
-
Time Course Analysis: Collect cells at various time points after release to analyze their progression through the cell cycle.
Hydroxyurea Cell Synchronization Protocol
-
Cell Seeding: Plate cells at an appropriate density.
-
Drug Addition: Add Hydroxyurea to the culture medium. Common concentrations range from 0.2 mM to 2 mM. The optimal concentration is cell-line dependent.
-
Incubation: Incubate cells for 12-18 hours.
-
Release from Arrest: Remove the Hydroxyurea-containing medium, wash the cells twice with pre-warmed drug-free medium, and add fresh complete medium.
-
Time Course Analysis: Harvest cells at different time points after release for cell cycle analysis.
Concluding Remarks: Selecting the Right Tool for the Job
The choice between this compound and Hydroxyurea for cell cycle arrest depends heavily on the specific experimental goals.
-
For studies requiring a highly specific and reversible S-phase block with minimal off-target effects, this compound presents a compelling option. Its direct inhibition of DNA polymerase α offers a cleaner system for investigating DNA replication and S-phase progression.
-
Hydroxyurea, while less specific, is a well-established and cost-effective agent for S-phase synchronization. However, researchers must be mindful of its potential to induce oxidative stress and its slower reversibility, which could confound the interpretation of results in sensitive experimental systems.
Ultimately, a thorough understanding of the mechanisms and potential caveats of each compound is paramount. Empirical validation of optimal concentrations and incubation times for the specific cell line and experimental setup is strongly recommended to ensure reliable and reproducible results in the pursuit of unraveling the intricate processes of the cell cycle.
3-Deoxyaphidicolin's Impact on DNA Repair: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
3-Deoxyaphidicolin, a tetracyclic diterpenoid and an analog of aphidicolin, is a well-established inhibitor of eukaryotic DNA replication. Its primary mechanism of action is the specific inhibition of B-family DNA polymerases, particularly DNA polymerase alpha (Pol α), through competitive binding at the dCTP utilization site.[1] While its role in halting cell cycle progression is widely utilized in research, its influence on the intricate network of DNA repair pathways is a critical consideration for its application in drug development and as a research tool. This guide provides a comparative analysis of how this compound and its close analog, aphidicolin, affect major DNA repair pathways, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibition of DNA Polymerase Alpha
This compound, much like its parent compound aphidicolin, selectively targets and inhibits DNA polymerase α. This enzyme is crucial for the initiation of DNA replication. By acting as a competitive inhibitor with respect to dCTP, this compound effectively stalls the replication fork. One study determined the Ki value for this compound's inhibition of DNA polymerase α from sea urchin to be 0.44 µg/mL.[1] While most research has been conducted with aphidicolin, the similar mechanism of action allows for strong inferences regarding this compound's effects. Structurally, 3-deoxy aphidicolin derivatives have demonstrated a moderate 3- to 10-fold reduction in inhibitory properties compared to aphidicolin, though they remain potent inhibitors.[2]
Comparative Effects on Major DNA Repair Pathways
The influence of this compound on DNA repair is intrinsically linked to the reliance of each repair pathway on its target, DNA polymerase α, as well as other B-family DNA polymerases like delta (Pol δ) and epsilon (Pol ε) which are also inhibited by aphidicolin.
Nucleotide Excision Repair (NER)
The NER pathway is responsible for removing bulky, helix-distorting DNA lesions, such as those induced by UV radiation. This process involves the excision of a short stretch of the damaged DNA strand, followed by synthesis of a new strand using the intact complementary strand as a template. This re-synthesis step is heavily reliant on the activity of DNA polymerases δ and ε, and to some extent, Pol α.
Effect of Aphidicolin: Studies have consistently shown that aphidicolin is a potent inhibitor of NER.[3][4] By inhibiting the DNA polymerases responsible for the gap-filling synthesis, aphidicolin causes an accumulation of single-strand breaks at the sites of repair, effectively halting the process.[3][5]
Quantitative Data: In vivo studies in mammalian cells have shown that UV-induced unscheduled DNA synthesis (a measure of NER) is significantly inhibited by aphidicolin. Inhibition levels can range from 30% to 90% depending on the cell type and experimental conditions, with replicative DNA synthesis being even more sensitive (>97% inhibition at 10 µg/mL).[6]
Base Excision Repair (BER)
BER corrects damage to single bases caused by oxidation, alkylation, or deamination. The pathway is initiated by a DNA glycosylase that removes the damaged base, creating an apurinic/apyrimidinic (AP) site. The subsequent steps can proceed via two main sub-pathways:
-
Short-patch BER: Involves the replacement of a single nucleotide and primarily utilizes DNA polymerase beta (Pol β), which is not inhibited by aphidicolin.
-
Long-patch BER: Involves the replacement of 2-10 nucleotides and can utilize DNA polymerases δ and ε, making it susceptible to inhibition by aphidicolin.[7]
Effect of Aphidicolin: Due to the primary role of Pol β in short-patch BER, this pathway is largely resistant to aphidicolin. However, the contribution of Pol δ and Pol ε to long-patch BER makes this sub-pathway sensitive to inhibition.
Quantitative Data: One study using crude cell extracts demonstrated that aphidicolin reduced base excision repair by approximately 20%, while an inhibitor of Pol β decreased it by about 50%. A combination of both inhibitors almost completely abolished repair synthesis, indicating that while Pol β is the major player, other aphidicolin-sensitive polymerases contribute to BER.[8]
Homologous Recombination (HR)
HR is a high-fidelity pathway for repairing DNA double-strand breaks (DSBs), primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available as a template.
Effect of Aphidicolin: Paradoxically, aphidicolin has been shown to stimulate homologous recombination.[9][10] This is an indirect effect. By inhibiting DNA replication, aphidicolin causes replication forks to stall and eventually collapse, leading to the formation of DSBs. These breaks then signal for and are repaired by the HR machinery.
Quantitative Data: Inhibition of replication elongation by aphidicolin has been shown to stimulate homologous recombination 15- to 25-fold more efficiently than inhibitors of replication initiation.[10] The stimulation of recombination is dependent on the duration of aphidicolin treatment, with a strong increase observed after 18 to 24 hours of exposure.[9]
Non-Homologous End Joining (NHEJ)
NHEJ is the predominant pathway for repairing DSBs in mammalian cells and is active throughout the cell cycle. It directly ligates the broken DNA ends without the need for a homologous template, which can sometimes lead to insertions or deletions.
Effect of Aphidicolin: The effect of aphidicolin on NHEJ is also indirect and complex. By inducing DSBs through replication stress, aphidicolin can increase the substrate for NHEJ. In cells with deficient HR pathways, there is an increased reliance on NHEJ for the repair of these aphidicolin-induced breaks.[11] However, there is no strong evidence to suggest that aphidicolin directly inhibits the core enzymatic machinery of the NHEJ pathway itself.
Summary of Effects and Quantitative Data
| DNA Repair Pathway | Primary DNA Polymerase(s) Involved | Effect of this compound/Aphidicolin | Quantitative Data Highlights |
| Nucleotide Excision Repair (NER) | Pol δ, Pol ε, Pol α | Inhibition | 30-90% inhibition of unscheduled DNA synthesis.[6] |
| Base Excision Repair (BER) | Pol β (short-patch), Pol δ/ε (long-patch) | Partial Inhibition (primarily long-patch) | ~20% inhibition in crude cell extracts.[8] |
| Homologous Recombination (HR) | N/A (repair of DSBs) | Stimulation (indirectly, via DSB induction) | 15- to 25-fold increase in recombination events.[10] |
| Non-Homologous End Joining (NHEJ) | Pol μ, Pol λ (in some cases) | Indirect Effect (increased substrate) | No direct inhibition reported. |
Experimental Protocols
Unscheduled DNA Synthesis (UDS) Assay for NER Activity
This assay measures the incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) into the DNA of non-S-phase cells following DNA damage, which is indicative of repair synthesis.
Methodology:
-
Cell Culture and Treatment:
-
Plate human fibroblasts on coverslips and grow to confluence to arrest cells in the G0/G1 phase.
-
Wash cells with phosphate-buffered saline (PBS).
-
Irradiate cells with a defined dose of UVC light (e.g., 10-20 J/m²) to induce DNA damage.
-
Immediately after irradiation, incubate the cells in a medium containing the test compound (e.g., this compound at various concentrations) and ³H-thymidine for a defined period (e.g., 3 hours).
-
-
Cell Fixation and Autoradiography:
-
Wash the coverslips with PBS and fix the cells with a methanol:acetic acid (3:1) solution.
-
Mount the coverslips on microscope slides.
-
In a darkroom, coat the slides with photographic emulsion and allow them to expose for several days to a week.
-
-
Grain Counting:
-
Develop the autoradiographs.
-
Stain the cell nuclei (e.g., with Giemsa).
-
Using a light microscope, count the number of silver grains over the nuclei of non-S-phase cells (identified by their less intense staining and morphology). The number of grains is proportional to the amount of UDS.
-
-
Data Analysis:
-
Calculate the average number of grains per nucleus for each treatment condition.
-
Compare the grain counts in treated cells to untreated controls to determine the percentage of inhibition of NER.
-
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker for the presence of DNA DSBs. A decrease in the γH2AX signal over time after damage induction indicates DSB repair.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in multi-well plates.
-
Treat cells with a DNA damaging agent (e.g., etoposide or ionizing radiation) to induce DSBs.
-
Incubate the cells in the presence or absence of this compound for various time points to allow for repair.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody specific for γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
-
Data Analysis:
-
Compare the number of γH2AX foci in cells treated with this compound to untreated control cells at different time points after damage. A sustained high level of γH2AX foci in the presence of the inhibitor suggests an impairment of DSB repair.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's effect on DNA repair pathways.
Caption: Experimental workflow for the Unscheduled DNA Synthesis (UDS) assay.
Conclusion
This compound's inhibitory action on DNA polymerase α and other B-family polymerases has significant and varied effects on DNA repair pathways. It directly inhibits pathways that rely on these polymerases for DNA synthesis, most notably Nucleotide Excision Repair and long-patch Base Excision Repair. Conversely, by inducing replication stress and subsequent double-strand breaks, it indirectly stimulates Homologous Recombination. Short-patch BER and the core machinery of NHEJ appear to be largely unaffected by direct inhibition. Understanding these differential effects is crucial for the precise application of this compound in research and for exploring its potential in combination therapies that target DNA repair mechanisms in cancer and other diseases. Researchers should carefully consider the specific DNA repair pathways active in their experimental system when interpreting results obtained using this potent DNA polymerase inhibitor.
References
- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aphidicolin: an inhibitor of DNA repair in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA repair with aphidicolin sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and completeness of inhibition of DNA repair by novobiocin and aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential sensitivity to aphidicolin of replicative DNA synthesis and ultraviolet-induced unscheduled DNA synthesis in vivo in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Base excision repair - Wikipedia [en.wikipedia.org]
- 8. Characterization of the DNA polymerase requirement of human base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of homologous recombination induced by replication inhibition in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Inhibition of non-homologous end joining in Fanconi Anemia cells results in rescue of survival after interstrand crosslinks but sensitization to replication associated double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the cytotoxic effects of 3-Deoxyaphidicolin on different cell lines.
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cytotoxic effects of 3-Deoxyaphidicolin, a notable DNA polymerase α inhibitor. While direct comparative studies on the IC50 values of this compound across a wide range of cell lines are limited, this guide consolidates available data on its mechanism of action and potency relative to its well-studied analog, Aphidicolin. Experimental protocols for assessing cytotoxicity are also detailed to support further research in this area.
Mechanism of Action: Targeting the Core of DNA Replication
This compound exerts its cytotoxic effects by selectively inhibiting eukaryotic DNA polymerase α.[1] This enzyme plays a crucial role in the initiation of DNA replication. By competitively inhibiting the binding of deoxycytidine triphosphate (dCTP) to the polymerase, this compound effectively stalls the DNA synthesis process.[1] This inhibition of DNA replication leads to cell cycle arrest, primarily at the G1/S phase boundary, and can subsequently induce apoptosis. The specificity of this compound for DNA polymerase α, with little to no effect on DNA polymerases β and γ, makes it a valuable tool for studying the intricacies of DNA replication.[1]
Comparative Cytotoxicity: Insights from Aphidicolin
To provide a frame of reference, the following table summarizes the IC50 values of Aphidicolin against various cancer cell lines. It is important to note that Aphidicolin itself shows moderate cytotoxicity on several normal and cancer cell lines, including HeLa, H9, A549, and Caco-2 cells.
| Cell Line | Cancer Type | IC50 of Aphidicolin (µM) |
| HeLa | Cervical Cancer | ~28 nM (at 48h for a different compound, digitoxin, for comparison) |
| U251 | Glioblastoma | Not specified, but 1 µM decreased cell survival by 10% |
| D54 | Glioblastoma | Not specified, but 1 µM decreased cell survival by 40% |
| JU56 | - | Inhibition of DNA synthesis at > 0.3 µM |
Note: The IC50 value for HeLa cells with Aphidicolin is not directly stated in the search results, but related information on its effects is available. The provided value for digitoxin is for contextual comparison of potencies in the nanomolar range against this cell line.
Experimental Protocols
Determining Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and/or Aphidicolin as a positive control) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of DNA polymerase α inhibition and the experimental workflow for assessing cytotoxicity.
Caption: Inhibition of DNA Polymerase α by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
Validating the antiviral spectrum of 3-Deoxyaphidicolin against different viruses.
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antiviral therapeutics, 3-Deoxyaphidicolin, a derivative of the tetracyclic diterpenoid aphidicolin, has emerged as a compound of interest for researchers in virology and drug development. This guide provides a comprehensive comparison of the antiviral spectrum of this compound against various viruses, its mechanism of action, and a comparative analysis with established antiviral agents, supported by available experimental data.
Mechanism of Action: Targeting Viral Replication at its Core
This compound, much like its parent compound aphidicolin, exerts its antiviral effects by selectively inhibiting eukaryotic DNA polymerase alpha.[1][2] This enzyme plays a crucial role in the replication of DNA viruses. By competitively inhibiting the binding of deoxyribonucleoside triphosphates (dNTPs) to the viral DNA polymerase, this compound effectively halts the elongation of the viral DNA chain, thereby preventing viral replication.[1] This targeted mechanism of action makes it a potent inhibitor of various DNA viruses.
dot
References
Safety Operating Guide
Personal protective equipment for handling 3-Deoxyaphidicolin
Essential Safety and Handling Guide for 3-Deoxyaphidicolin
This compound and its analogue, Aphidicolin, are potent inhibitors of eukaryotic DNA polymerase alpha, making them valuable tools in cell cycle and DNA replication studies.[2] Due to their biological activity, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. This is based on guidelines for handling hazardous chemicals in a laboratory setting.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard are recommended.[3][4] |
| Body Protection | Gown | A disposable, polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeability.[3] Cloth lab coats are not suitable.[3] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield should be worn.[3] |
| Respiratory | Respirator | Required when handling the powder form to avoid inhalation of dust.[5] A NIOSH-approved N95 respirator is recommended for both splash and respiratory protection.[4] |
| Other | Head, Hair, and Shoe Covers | Disposable covers are recommended to prevent contamination.[3] |
Operational Plan for Handling this compound
1. Preparation and Weighing:
-
Conduct all handling of solid this compound in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Before handling, ensure all required PPE is donned correctly.
-
Use dedicated, clean equipment for weighing and handling.
-
Handle the compound gently to avoid generating dust.[5]
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard information.
3. Experimental Use:
-
When using solutions of this compound, handle with the same level of precaution as the solid form.
-
Work within a designated area to contain any potential spills.
4. First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[5][6] If irritation persists, consult a physician.[6]
-
In case of eye contact: Rinse out with plenty of water, removing contact lenses if present.[5][6]
-
If inhaled: Move to fresh air. If feeling unwell, consult a doctor.[5][6]
-
If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[6]
5. Disposal Plan:
-
Dispose of all waste materials, including empty containers, contaminated PPE, and unused compounds, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product to enter drains or surface water.[5]
Visual Guides for Safe Handling
The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step response plan for a this compound spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
